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  • Product: Tert-butyl 3-amino-4-methylbenzoate
  • CAS: 111773-25-2

Core Science & Biosynthesis

Foundational

Molecular weight and formula of Tert-butyl 3-amino-4-methylbenzoate

Technical Profile: Tert-butyl 3-amino-4-methylbenzoate [1][2] Part 1: Executive Summary Tert-butyl 3-amino-4-methylbenzoate (CAS: 111773-25-2) is a specialized aromatic ester intermediate primarily utilized in the discov...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: Tert-butyl 3-amino-4-methylbenzoate [1][2]

Part 1: Executive Summary

Tert-butyl 3-amino-4-methylbenzoate (CAS: 111773-25-2) is a specialized aromatic ester intermediate primarily utilized in the discovery and development of Type II kinase inhibitors . Distinct from its methyl ester analog (a precursor to Nilotinib), the tert-butyl ester variant offers unique orthogonal protection strategies in medicinal chemistry. Its bulky lipophilic group provides acid-lability, allowing for controlled deprotection or modulation of pharmacokinetic properties in late-stage drug assembly.

This compound serves as a critical scaffold for synthesizing "hinge-binding" or "allosteric-binding" motifs in drugs targeting Bcr-Abl , Lck , and Src family kinases . Its structural core—3-amino-4-methylbenzoic acid—is pharmacophorically essential for hydrogen bonding within the ATP-binding pocket of these enzymes.

Part 2: Chemical Identity & Physicochemical Profile

Property Data
IUPAC Name tert-Butyl 3-amino-4-methylbenzoate
CAS Number 111773-25-2
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Appearance Pale yellow liquid to low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Key Functional Groups Primary Aniline (C-3), tert-Butyl Ester (C-1), Methyl (C-4)
SMILES CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)N

Part 3: Synthetic Pathways & Optimization

The synthesis of Tert-butyl 3-amino-4-methylbenzoate requires careful selection of methods to prevent premature hydrolysis of the acid-labile tert-butyl ester. The most robust industrial route avoids direct esterification of the amino acid and instead utilizes a Nitro-Reduction Strategy .

Protocol: Nitro-Reduction via Transfer Hydrogenation

Source Validation: Adapted from Han et al., 2022 (Ref. 1).

Rationale: This method preserves the tert-butyl ester, which would be cleaved under the strong acidic conditions typically required for Fischer esterification.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with tert-butyl 4-methyl-3-nitrobenzoate .[1][2]

  • Reaction Setup: Dissolve the nitro precursor (1.0 equiv) in Ethanol (EtOH).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (approx. 20 wt% loading relative to substrate).

  • Hydrogen Donor: Add Cyclohexene (excess, ~10 equiv) or use H₂ gas balloon. Cyclohexene acts as a mild hydrogen transfer agent, reducing fire hazards associated with H₂ gas.

  • Execution: Heat the mixture to 80 °C (reflux) for 16 hours .

  • Work-up:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Pd/C.

    • Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 4:1).

  • Yield: Expect 90–92% yield of a yellow liquid/solid.

Alternative Route: Direct Esterification (Less Preferred)

Reaction of 3-amino-4-methylbenzoic acid with Boc₂O (Di-tert-butyl dicarbonate) and DMAP in tert-butanol.

  • Risk: Potential for N-Boc protection competition.

  • Use Case: Only when the nitro precursor is unavailable.

Part 4: Visualization of Synthetic Logic

SynthesisWorkflow Nitro Start: tert-Butyl 4-methyl-3-nitrobenzoate Intermediate Reduction (Transfer Hydrogenation) Nitro->Intermediate Reduction Reagents Reagents: Pd/C, Cyclohexene EtOH, 80°C Reagents->Intermediate Product Product: tert-Butyl 3-amino-4-methylbenzoate (CAS 111773-25-2) Intermediate->Product 92% Yield App Application: Amide Coupling (Kinase Inhibitor Synthesis) Product->App Next Step

Caption: Optimized synthesis via nitro-reduction to preserve the acid-labile ester moiety.

Part 5: Applications in Drug Discovery

Tert-butyl 3-amino-4-methylbenzoate acts as a "Hinge-Binding" Scaffold Precursor . In the development of Type II kinase inhibitors (e.g., analogues of GNF-7 or Nilotinib), the aniline nitrogen is crucial for forming hydrogen bonds with the kinase hinge region or for coupling to a "tail" moiety that extends into the allosteric pocket.

Key Structural Roles:

  • Amide Coupling: The free amine at position 3 is typically reacted with acyl chlorides or carboxylic acids (using HATU/DIPEA) to attach the "head" group of the inhibitor (e.g., a pyrimidine or pyridine ring).

  • Orthogonal Protection: The tert-butyl ester remains stable during basic coupling reactions. It can be selectively removed later using TFA (Trifluoroacetic acid) or HCl/Dioxane to unmask the carboxylic acid, which can then be solubilized or further derivatized.

  • Lipophilicity Modulation: In some cases, the tert-butyl group is retained to increase the logP (lipophilicity) of the molecule, enhancing cell membrane permeability during early-stage screening.

Part 6: Analytical Validation (Self-Validating Protocol)

To confirm the identity of the synthesized compound, researchers should verify the following NMR signals. The absence of the tert-butyl singlet indicates hydrolysis; the absence of the amine signal indicates oxidation.

Expected ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.3–7.4 (m, 2H): Aromatic protons (H-2, H-6).

  • δ 7.1 (d, 1H): Aromatic proton (H-5).

  • δ 3.7–4.0 (br s, 2H): NH₂ protons (Exchangeable with D₂O).

  • δ 2.2–2.4 (s, 3H): Aryl-Methyl group (C-4 CH₃).

  • δ 1.5–1.6 (s, 9H): tert-Butyl group (C(CH₃)₃). Critical purity marker.

Part 7: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (darkening over time).

  • Handling: Use only in a fume hood. Avoid contact with strong acids which will rapidly cleave the ester to form isobutylene gas and the free acid.

References

  • Han, S. J., et al. (2022).[2][3] "Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1255–1266.

  • BenchChem. (2025). "Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis." (Analogous chemistry reference).

  • PubChem. (2025).[4] "Compound Summary: 3-Amino-4-methylbenzoic acid (Parent Acid)."

Sources

Exploratory

Definitive Identification & Characterization: Tert-butyl 3-amino-4-methylbenzoate

The following technical guide is structured to provide a definitive, self-validating reference for the identification and characterization of Tert-butyl 3-amino-4-methylbenzoate . Executive Summary: The Isomer Identity C...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a definitive, self-validating reference for the identification and characterization of Tert-butyl 3-amino-4-methylbenzoate .

Executive Summary: The Isomer Identity Crisis

In high-precision medicinal chemistry—particularly in the synthesis of type II kinase inhibitors (e.g., Lck or Bcr-Abl inhibitors)—the regiochemistry of the aminobenzoate intermediate is critical.

A common pitfall in sourcing Tert-butyl 3-amino-4-methylbenzoate is the confusion with its regioisomer, Tert-butyl 4-amino-3-methylbenzoate . While their molecular weights are identical, their electronic effects and steric profiles differ drastically, leading to complete synthesis failure or inactive pharmaceutical ingredients (APIs).

This guide establishes the CAS 111773-25-2 as the correct identifier for the 3-amino-4-methyl isomer and provides a rigorous analytical protocol to distinguish it from its structural analogs.

Chemical Profile & Core Properties
PropertySpecification
Chemical Name Tert-butyl 3-amino-4-methylbenzoate
CAS Number 111773-25-2
Common Isomer (Avoid) Tert-butyl 4-amino-3-methylbenzoate (CAS 934481-43-3)
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Physical State Viscous yellow liquid or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functional Groups Primary Amine (Pos. 3), Methyl (Pos. 4), tert-Butyl Ester (Pos.[1] 1)
Synthesis & Origin Analysis

Understanding the synthetic origin is the first step in impurity profiling. This compound is typically generated via the chemoselective reduction of a nitro-precursor. Unlike acid-catalyzed esterifications which can hydrolyze the sensitive tert-butyl group, the preferred route retains the ester throughout the reduction.

Synthetic Pathway Diagram

SynthesisPathway Nitro Tert-butyl 4-methyl-3-nitrobenzoate (Precursor) Reagents Pd/C (10%), Cyclohexene EtOH, 80°C, 16h Nitro->Reagents Target Tert-butyl 3-amino-4-methylbenzoate (CAS 111773-25-2) Reagents->Target Transfer Hydrogenation (>90% Yield) Impurity Impurity Risk: Des-t-butyl (Acid) Reagents->Impurity Over-reduction/Hydrolysis (Trace)

Figure 1: Chemoselective reduction pathway using transfer hydrogenation to preserve the acid-labile tert-butyl ester.

Analytical Fingerprinting (The Protocol)

To validate the identity of CAS 111773-25-2, you must confirm the position of the amine relative to the methyl group. The following NMR data is the "Gold Standard" for release testing.

A. ¹H NMR Analysis (400 MHz, DMSO-d₆)

The distinction relies on the coupling patterns of the aromatic protons.

δ (ppm)MultiplicityIntegrationAssignmentDiagnostic Logic
7.17 Doublet (J = 1.4 Hz)1HH-2 The proton between the ester and amine. It shows a small meta-coupling to H-6.
7.00 Multiplet/Triplet2HH-5, H-6 H-5 (ortho to methyl) and H-6 (ortho to ester) often overlap. H-5 is shielded by the adjacent amine.
5.07 Broad Singlet2H-NH₂ Exchangeable protons. Chemical shift varies with concentration/water content.
2.08 Singlet3HAr-CH₃ Position 4 methyl. Upfield shift relative to nitro-precursor due to amine shielding.
1.51 Singlet9H-C(CH₃)₃ Characteristic tert-butyl signal.

Critical Check: In the isomer (4-amino-3-methyl), the H-5 proton (ortho to amine) would appear significantly upfield (approx. 6.6–6.7 ppm) as a doublet. If you see a doublet below 6.8 ppm, you likely have the wrong isomer.

B. ¹³C NMR Analysis (101 MHz, DMSO-d₆)
  • Carbonyl (C=O): 165.60 ppm[1]

  • Aromatic C-N: 146.64 ppm (The ipso carbon attached to the amine)

  • Aromatic C-Me: 126.17 ppm

  • Tert-butyl Quaternary: 79.75 ppm[1]

  • Methyl (Ar-Me): 17.57 ppm

Quality Control & Decision Logic

When receiving a new batch, do not rely solely on the label. Use this self-validating decision tree to accept or reject the material.

QC Decision Tree Diagram

QCDecisionTree Start Sample Receipt (Labeled CAS 111773-25-2) MS_Check 1. Mass Spectrometry (LC-MS) Expected [M+H]+ = 208.13 Start->MS_Check Decision_Mass Mass = 208.1? MS_Check->Decision_Mass NMR_Check 2. 1H NMR Regiochemistry Check Decision_NMR Aromatic Doublet < 6.8 ppm? NMR_Check->Decision_NMR Decision_Mass->NMR_Check Yes Reject_Mass REJECT: Wrong Compound Decision_Mass->Reject_Mass No Reject_Isomer REJECT: Isomer Detected (4-amino-3-methyl) Decision_NMR->Reject_Isomer Yes (Shielded H-5) Accept RELEASE: Validated (3-amino-4-methyl) Decision_NMR->Accept No (Signals > 6.9 ppm)

Figure 2: Analytical workflow to distinguish the target compound from its common regioisomer.

Applications in Drug Development

This compound is a "privileged scaffold" in the synthesis of Type II kinase inhibitors. It serves as the hydrophobic tail moiety that occupies the allosteric pocket adjacent to the ATP-binding site in kinases such as Lck (Lymphocyte-specific protein tyrosine kinase) and c-Src .

  • Mechanism: The tert-butyl group provides significant steric bulk, enhancing selectivity by exploiting the size differences in the hydrophobic back-pocket of the kinase.

  • Key Reaction: The amine at position 3 is typically coupled with 2,4-dichloropyrimidine derivatives via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

References
  • Han, S.-J., et al. (2022).[1][2] Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1257–1277.[3]

    • Citation for Synthesis Protocol and NMR D
  • ChemicalBook. (2025).[4] Tert-butyl 3-amino-4-methylbenzoate Product Entry.

    • Citation for CAS verific
  • BLD Pharm. (2025).[5] Product Analysis: Tert-butyl 3-amino-4-methylbenzoate.

    • Citation for commercial availability and isomer distinction.

Sources

Foundational

Melting point data for Tert-butyl 3-amino-4-methylbenzoate

Title: Thermophysical Profiling and Sub-Ambient Melting Point Determination of Tert-butyl 3-amino-4-methylbenzoate Executive Summary Tert-butyl 3-amino-4-methylbenzoate (CAS: 111773-25-2) is a critical synthetic building...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermophysical Profiling and Sub-Ambient Melting Point Determination of Tert-butyl 3-amino-4-methylbenzoate

Executive Summary

Tert-butyl 3-amino-4-methylbenzoate (CAS: 111773-25-2) is a critical synthetic building block, primarily utilized in the development of highly selective type II kinase inhibitors targeting Lck kinase—a key player in T-cell signaling and autoimmune diseases[1]. While many researchers implicitly assume that benzoate derivatives exist as crystalline solids at standard ambient temperature and pressure (SATP), empirical synthesis and isolation of tert-butyl 3-amino-4-methylbenzoate yield a yellow liquid[2].

This whitepaper explores the structural causality behind its sub-ambient melting point and provides a self-validating Differential Scanning Calorimetry (DSC) protocol for accurate thermophysical characterization.

Structural Causality: Why a Sub-Ambient Melting Point?

The physical state of a compound at SATP is dictated by its crystal lattice energy, which relies on molecular symmetry, intermolecular hydrogen bonding, and steric packing. The liquid state of tert-butyl 3-amino-4-methylbenzoate at room temperature is driven by two primary structural factors:

  • Steric Hindrance of the tert-Butyl Group: Unlike methyl or ethyl esters, the bulky tert-butyl group creates massive steric volume. This prevents the planar aromatic rings from stacking efficiently via π-π interactions, drastically increasing the distance between adjacent molecules in a potential lattice.

  • Asymmetric Substitution: The 3-amino and 4-methyl groups introduce molecular asymmetry. While the amino group can participate in hydrogen bonding, the adjacent methyl group sterically shields it. Furthermore, the meta/para relationship disrupts the linear symmetry required for tight crystal packing.

Consequently, the lattice energy is drastically lowered, depressing the melting point below 25 °C and rendering the compound a liquid at room temperature[2].

Table 1: Thermophysical Comparison of Benzoate Derivatives

CompoundSubstitution PatternEster Alkyl GroupPhysical State at SATPTypical Melting Point (°C)
4-Aminobenzoic Acid4-NH

None (Carboxylic Acid)Solid187 - 189
Methyl 3-amino-4-methylbenzoate3-NH

, 4-CH

MethylSolid43 - 47
tert-Butyl 3-amino-4-methylbenzoate 3-NH

, 4-CH

tert-Butyl Yellow Liquid < 25 (Sub-ambient)

Synthesis and Downstream Application

The synthesis of tert-butyl 3-amino-4-methylbenzoate relies on the reduction of tert-butyl 4-methyl-3-nitrobenzoate. To avoid the hazards of pressurized hydrogen gas and ensure high conversion, a catalytic transfer hydrogenation is employed using Palladium on Carbon (Pd/C) and cyclohexene in ethanol at 80 °C[2].

Causality in Protocol: Cyclohexene acts as an efficient liquid hydrogen donor, driving the reduction of the nitro group to an amine without requiring specialized high-pressure reactors. Following filtration through a celite plug and flash column chromatography, the product is isolated as a yellow liquid in high yield (~92%)[2]. The compound is subsequently reacted with 2,4-dichloro-5-(chloromethyl)pyrimidine via nucleophilic aromatic substitution to build the core of Lck-targeted type II kinase inhibitors[1].

SynthesisWorkflow N1 tert-Butyl 4-methyl-3-nitrobenzoate (Starting Material) N2 Catalytic Transfer Hydrogenation (Pd/C, Cyclohexene, EtOH, 80°C) N1->N2 N3 tert-Butyl 3-amino-4-methylbenzoate (Yellow Liquid, Sub-ambient MP) N2->N3 N4 Nucleophilic Aromatic Substitution (with 2,4-dichloropyrimidine) N3->N4 N5 Type II Kinase Inhibitors (Lck Kinase Targeting) N4->N5

Caption: Workflow for the synthesis and downstream application of tert-butyl 3-amino-4-methylbenzoate.

Sub-Ambient Melting Point Determination Protocol

Because tert-butyl 3-amino-4-methylbenzoate is a liquid at room temperature[2], traditional capillary melting point apparatuses cannot be used. Instead, Differential Scanning Calorimetry (DSC) equipped with a liquid nitrogen cooling accessory (LNCA) is required. The following protocol is designed as a self-validating system: the inclusion of an isothermal hold ensures complete crystallization, preventing cold-crystallization exotherms during the heating phase from skewing the melting endotherm.

Step-by-Step DSC Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity Indium standard (MP: 156.6 °C) and an n-Octane standard (MP: -56.8 °C) to bracket the expected sub-ambient range.

  • Sample Preparation: Weigh 5.0 to 10.0 mg of the yellow liquid sample into an aluminum DSC pan. Seal hermetically to prevent volatilization of any residual solvent that could act as a plasticizer and artificially depress the melting point.

  • Cooling Ramp (Crystallization): Purge the furnace with dry Nitrogen (50 mL/min) to prevent ice condensation. Cool the sample from 25 °C to -50 °C at a rate of 10 °C/min.

  • Isothermal Hold (Validation Step): Hold the temperature isothermally at -50 °C for 5 minutes. Causality: This ensures the kinetic barrier to nucleation is overcome and the sample is fully crystallized into its most stable polymorphic solid state prior to heating.

  • Heating Ramp (Melting): Heat the sample from -50 °C to 50 °C at a controlled rate of 5 °C/min.

  • Data Analysis: Identify the primary melting endotherm. The extrapolated onset temperature of this peak represents the thermodynamic melting point of tert-butyl 3-amino-4-methylbenzoate.

DSC_Protocol Step1 Sample Preparation (Hermetically sealed Al pan, 5-10 mg) Step2 Cooling Phase (Liquid N2 cooling to -50°C at 10°C/min) Step1->Step2 Step3 Isothermal Hold (Hold at -50°C for 5 mins) Step2->Step3 Step4 Heating Phase (Ramp to 50°C at 5°C/min) Step3->Step4 Step5 Data Analysis (Determine onset temp & enthalpy of fusion) Step4->Step5

Caption: Differential Scanning Calorimetry (DSC) protocol for sub-ambient melting point determination.

References

  • Han, S.-J., Jung, J. E., Oh, D. H., et al. "Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1257-1277 (2022).

    • Source Link 1 (Synthesis & Liquid State):2

    • Source Link 2 (Kinase Application): 1

Sources

Exploratory

1H NMR spectrum analysis of Tert-butyl 3-amino-4-methylbenzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Tert-butyl 3-amino-4-methylbenzoate Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Tert-butyl 3-amino-4-methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of tert-butyl 3-amino-4-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for data acquisition, and a systematic workflow for spectral interpretation. By integrating foundational NMR principles with practical insights, this guide serves as an authoritative resource for the structural elucidation of this and structurally related compounds.

Introduction and Core Principles

Tert-butyl 3-amino-4-methylbenzoate is a substituted aromatic compound whose structural confirmation is critical in synthetic chemistry and drug discovery pipelines. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed information about the molecule's electronic and structural composition by probing the magnetic environments of its hydrogen nuclei (protons).[1]

The analysis of a ¹H NMR spectrum is based on four key parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm), which indicates the electronic environment of a proton. Electronegative atoms and unsaturated groups deshield protons, shifting their signals downfield (to a higher ppm value).[2]

  • Integration: The area under a signal, which is proportional to the number of protons generating that signal.[3]

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet), caused by the magnetic influence of non-equivalent protons on adjacent atoms (spin-spin coupling).[3]

  • Coupling Constant (J): The distance between the peaks in a split signal (in Hz), which provides information about the connectivity and spatial relationship of coupled protons.[4]

Structural Analysis and Predicted ¹H NMR Spectrum

To predict the ¹H NMR spectrum of tert-butyl 3-amino-4-methylbenzoate, we must first identify the distinct proton environments within the molecule.

Diagram 1: Molecular Structure and Proton Environments

Caption: Molecular structure of tert-butyl 3-amino-4-methylbenzoate with non-equivalent proton sets labeled (a-f).

Based on the structure, there are six chemically distinct sets of protons: three aromatic protons (a, b, c), the methyl protons (d), the amino protons (e), and the tert-butyl protons (f).

Analysis of Chemical Shifts and Multiplicities
  • Aromatic Protons (a, b, c): These protons resonate in the 6.5-8.0 ppm region.[5] Their precise chemical shifts are influenced by the electronic effects of the four substituents.

    • The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, causing shielding (upfield shift) at their ortho and para positions.[6]

    • The tert-butoxycarbonyl (-COOtBu) group is electron-withdrawing, causing deshielding (downfield shift), particularly at its ortho positions.[5]

    • Proton (a), H-2: This proton is ortho to the deshielding ester group and meta to the shielding amino group. The strong deshielding effect of the ester is expected to dominate, placing this signal furthest downfield among the aromatic protons. It will be split by H-6 via a small meta coupling (⁴J), appearing as a narrow doublet or singlet.[4]

    • Proton (b), H-5: This proton is ortho to both the shielding amino and methyl groups. This strong shielding effect will shift its signal significantly upfield. It will be split by the adjacent H-6 via ortho coupling (³J), appearing as a doublet.[7]

    • Proton (c), H-6: This proton is ortho to the deshielding ester group and para to the shielding amino group. It will be split by H-5 (ortho coupling, ³J) and H-2 (meta coupling, ⁴J), resulting in a doublet of doublets (dd).[4]

  • Methyl Protons (d): The protons of the methyl group attached to the aromatic ring are in a benzylic position. They typically resonate in the 2.3–2.7 ppm range.[5] With no adjacent protons, this signal will be a singlet.

  • Amino Protons (e): The chemical shift of amine protons is highly variable (typically 1.0-4.0 ppm for aromatic amines) and depends on solvent, concentration, and temperature.[5][8] The signal is often broad due to rapid chemical exchange and quadrupolar broadening. It is typically a broad singlet and may not show coupling to other protons.[9]

  • Tert-butyl Protons (f): The nine protons of the tert-butyl group are chemically equivalent and magnetically isolated. They will produce a strong, sharp singlet in the upfield alkyl region, typically between 1.0 and 2.0 ppm.[10]

Summary of Predicted ¹H NMR Data

The predicted spectral data are summarized in the table below.

LabelProton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityCoupling Constant (J, Hz)
a Ar-H (H-2)~7.6 - 7.81Hd or s⁴J ≈ 1-3
b Ar-H (H-5)~6.6 - 6.81Hd³J ≈ 7-10
c Ar-H (H-6)~7.4 - 7.61Hdd³J ≈ 7-10, ⁴J ≈ 1-3
d Ar-CH₃ ~2.2 - 2.43HsN/A
e NH₂ ~3.5 - 4.5 (broad)2Hs (broad)N/A
f -C(CH₃ )₃~1.5 - 1.69HsN/A

Table 1: Predicted ¹H NMR spectral parameters for tert-butyl 3-amino-4-methylbenzoate in CDCl₃.

Experimental Protocol for Data Acquisition

This section provides a standardized protocol for preparing a sample and acquiring a high-quality ¹H NMR spectrum.

Materials and Equipment
  • Tert-butyl 3-amino-4-methylbenzoate (5-25 mg)

  • High-quality 5 mm NMR tube, clean and dry[11]

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)[12][13]

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of tert-butyl 3-amino-4-methylbenzoate into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[12] Using a deuterated solvent is essential as the spectrometer's frequency-lock system relies on the deuterium signal.[14]

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. A homogeneous solution is crucial for obtaining sharp NMR signals.[11]

  • Filtration and Transfer: Prepare a filter by packing a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality by distorting the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a routine ¹H NMR experiment on a 400 MHz spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Number of Scans (NS): 16. Co-adding multiple scans improves the signal-to-noise ratio.[15]

  • Spectral Width (SW): 0 to 12 ppm. This range covers most protons in organic molecules.[8]

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.[2]

Data Interpretation Workflow

A systematic approach is essential for accurately interpreting the acquired spectrum and confirming the molecular structure.

Diagram 2: Workflow for ¹H NMR Spectrum Analysis

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Elucidation A Sample Preparation B Acquire FID Data A->B C Fourier Transform & Phasing B->C D Reference Spectrum (TMS = 0 ppm) C->D E Identify Solvent & Impurity Peaks D->E F Analyze Chemical Shifts E->F G Analyze Integration Ratios F->G H Analyze Multiplicity & J-Coupling G->H I Assign Signals to Proton Environments H->I J Correlate Data with Proposed Structure I->J K Final Structure Confirmation J->K

Caption: A systematic workflow for acquiring, processing, and interpreting a ¹H NMR spectrum for structural confirmation.

  • Initial Processing: After data acquisition, the raw Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum must be correctly phased and baseline-corrected.[15]

  • Reference and Calibration: The spectrum is calibrated by setting the chemical shift of the internal standard, TMS, to 0.00 ppm.[13]

  • Signal Identification: Identify and label all relevant peaks. The residual, non-deuterated solvent peak (e.g., CHCl₃ at 7.26 ppm) should be noted.[16]

  • Integration Analysis: Integrate all signals corresponding to the compound. Verify that the integration ratios match the expected proton counts (e.g., 1:1:1:3:2:9 for protons a:b:c:d:e:f).

  • Multiplicity and Coupling Analysis: Analyze the splitting pattern of each multiplet. For the doublet of doublets (dd), measure both the ortho (³J) and meta (⁴J) coupling constants. Confirm that coupled protons share the same J-value (e.g., the ³J value between H-5 and H-6 should be identical in both signals).[4]

  • Structural Assignment: Assign each signal to its corresponding set of protons in the molecule based on its chemical shift, integration, and multiplicity, cross-referencing with the predictions in Table 1. This comprehensive match validates the structure of tert-butyl 3-amino-4-methylbenzoate.

Conclusion

The ¹H NMR spectrum of tert-butyl 3-amino-4-methylbenzoate is distinct and readily interpretable. The combination of a downfield aromatic region with characteristic splitting patterns, along with upfield singlets for the benzylic methyl and tert-butyl groups, provides a unique spectral fingerprint. By following the detailed protocol and systematic interpretation workflow presented in this guide, researchers can confidently utilize ¹H NMR spectroscopy for the unambiguous structural confirmation of this important chemical intermediate.

References

  • NMR Sample Preparation. University of Sheffield. [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

  • t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • Bharti, S. K., & Roy, R. (2012). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 7(4), 757–764. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [Link]

  • Introduction to HNMR Interpretation. OpenOChem Learn. [Link]

  • Coupling constants. The Duke NMR Center. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • H-1 proton nmr spectrum of methylbenzene. Doc Brown's Chemistry. [Link]

  • NMR Coupling Constants Explained. Scribd. [Link]

  • H NMR Spectroscopy and Interpretation. University of Wisconsin-Madison. [Link]

  • H NMR Chemical Shifts. University of Warwick. [Link]

  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • NMR 5: Coupling Constants. Oxford College Chemistry Courses: Scharf. [Link]

  • H-1 proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • ¹ H and ¹³ C Chemical Shifts of Assigned Amino Acids. ResearchGate. [Link]

  • “LONG-‐RANGE” COUPLINGS: AROMATIC (BENZENE) RINGS. University of Wisconsin-Madison. [Link]

  • Lindon, J. C., & Ferrige, A. G. (2015). NMR Data Processing. eMagRes. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • HBr/H₂O₂ mediated oxidative esterification of benzyl alcohols. Royal Society of Chemistry. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates. ResearchGate. [Link]

  • Typical proton chemical shifts for amino acids within a protein. University of Washington. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. National Institute of Standards and Technology. [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate.
  • tert-Butyl 4-amino-3-methylbenzoate | CAS#:934481-43-3. Chemsrc. [Link]

  • Supplementary Information. Royal Society of Chemistry. [Link]

  • Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. [Link]

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Foundational

Strategic Handling and Application of tert-Butyl 3-amino-4-methylbenzoate

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for tert-Butyl 3-amino-4-methylbenzoate Content Type: Technical Whitepaper / Advanced Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for tert-Butyl 3-amino-4-methylbenzoate Content Type: Technical Whitepaper / Advanced Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

A Technical Guide for High-Throughput Synthesis and Medicinal Chemistry

Molecular Identity & Strategic Utility

Compound Name: tert-Butyl 3-amino-4-methylbenzoate CAS Number: 111773-25-2 Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol [1][2][3][4]

The "Why" Behind the Molecule

In complex drug discovery campaigns—particularly for kinase inhibitors like Ponatinib or Imatinib analogs—this molecule serves as a critical bifunctional scaffold .

  • Orthogonal Protection: Unlike methyl or ethyl esters, the tert-butyl ester is resistant to nucleophilic attack and basic hydrolysis (saponification). This allows researchers to modify the aniline position (e.g., amide coupling, reductive amination) or perform base-catalyzed reactions elsewhere on the molecule without disturbing the carboxylate protection.

  • Acid Lability: The ester can be cleaved under acidic conditions (e.g., TFA/DCM or HCl/Dioxane) to reveal the free carboxylic acid, often as a late-stage deprotection step.

  • Aniline Reactivity: The position of the amino group (meta to ester, ortho to methyl) creates a specific steric and electronic environment ideal for constructing fused heterocycles or bi-aryl systems common in oncology drugs.

Hazard Profiling & Risk Assessment (E-E-A-T)

Standard GHS classifications often treat all anilines identically. As a Senior Application Scientist, you must recognize the specific nuances of this derivative.

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat 3May cause respiratory irritation.H335
Acute Toxicity (Oral) Cat 4*Harmful if swallowed.H302

*Note: While specific LD50 data for CAS 111773-25-2 is limited, structural analogs (toluidines) exhibit acute oral toxicity. Treat as harmful by default (Precautionary Principle).

The "Silent" Hazards (Chemical Instability)

Beyond biological toxicity, the primary "hazard" to your research is chemical degradation.

  • Oxidation: The free aniline amine is electron-rich and prone to oxidation by atmospheric oxygen, leading to the formation of azo-dimers or quinoid species. This manifests as a color change from off-white/beige to dark brown/purple.

  • Autocatalytic Hydrolysis: While tert-butyl esters are bulky, the presence of trace acid (from impure synthesis or degrading solvents like chloroform) can catalyze the cleavage of the ester, releasing isobutylene and the parent acid.

Storage, Stability & Self-Validating Protocols

Do not rely solely on the "Expiration Date" on the bottle. Use this self-validating protocol to ensure reagent integrity before committing to a synthesis.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The amine is air-sensitive.

  • Container: Amber glass vial with a Teflon-lined cap to prevent light exposure and moisture ingress.

The "Traffic Light" Validation System

Before using this reagent in a critical reaction, perform this visual check:

StatusVisual IndicatorAction Required
Green (Go) White to pale beige crystalline solid.Proceed with synthesis.
Yellow (Caution) Light yellow or tan crust on surface.Purify: Recrystallize from Hexane/EtOAc or pass through a short silica plug.
Red (Stop) Dark brown, purple, or gummy residue.Discard: Significant oxidation has occurred. Purity is compromised.
Analytical Validation (NMR)

If the visual check is ambiguous, run a ¹H NMR in CDCl₃.

  • Check for Hydrolysis: Look for the disappearance of the strong singlet at ~1.6 ppm (9H, t-butyl group).

  • Check for Oxidation: Broadening of the aromatic signals or appearance of new multiplets in the 7.0–8.0 ppm region indicates amine degradation.

Emergency Response & Toxicology

Exposure Response Logic
  • Inhalation: Move to fresh air immediately. Anilines can cause methemoglobinemia (blue lips/fingernails). If cyanosis appears, administer oxygen.

  • Skin Contact: Wash with soap and water —do not use ethanol or DMSO, as these solvents can increase the transdermal absorption of the aniline.

  • Eye Contact: Rinse for 15 minutes.[5] The amine is basic and can cause corneal damage if not neutralized by dilution.

Spillage Workflow
  • Isolate: Evacuate the immediate area (dust risk).

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and P95/N95 respirator.

  • Neutralize: Does not require chemical neutralization, but avoid using acidic cleaning agents which might solubilize the compound.

  • Clean: Sweep up dry solid. Wipe surface with a mild detergent.

Synthesis & Application Workflow

Strategic Protection/Deprotection Logic

The following diagram illustrates why you chose this molecule over the methyl ester equivalent.

ProtectionLogic Start Target: 3-Amino-4-methylbenzoate Scaffold Choice Select Ester Protection Start->Choice MeEster Methyl/Ethyl Ester Choice->MeEster Standard tBuEster tert-Butyl Ester (CAS 111773-25-2) Choice->tBuEster Strategic Rxn_Base Reaction: Base Hydrolysis (LiOH/NaOH) or Nucleophilic Attack MeEster->Rxn_Base tBuEster->Rxn_Base Outcome_Me FAILURE: Ester Hydrolyzes (Unwanted Deprotection) Rxn_Base->Outcome_Me Unstable Outcome_tBu SUCCESS: Ester Intact (Orthogonal Stability) Rxn_Base->Outcome_tBu Stable Rxn_Acid Reaction: Acidic Deprotection (TFA or HCl) Final Final Product: Free Acid Rxn_Acid->Final Outcome_tBu->Rxn_Acid Late Stage

Caption: Orthogonal stability of the tert-butyl ester allows for base-catalyzed transformations that would destroy methyl esters.

Experimental Protocol: Safe Handling for Amide Coupling

Scenario: Coupling CAS 111773-25-2 with an acid chloride to form an intermediate.

  • Preparation: Weigh the tert-butyl 3-amino-4-methylbenzoate in a fume hood. If the solid is clumpy, crush gently; do not grind vigorously to avoid generating dust.

  • Solvent Selection: Dissolve in anhydrous DCM or DMF.

    • Note: Avoid protic solvents (MeOH/EtOH) if using acid chlorides to prevent side reactions.

  • Base Addition: Add a non-nucleophilic base (DIPEA or Pyridine).

    • Why? To scavenge the HCl generated. The tert-butyl ester is acid-sensitive; allowing HCl to build up can prematurely cleave the ester.

  • Quench: Quench with saturated NaHCO₃.

    • Critical Step: Do not use strong acid washes (1M HCl) during workup, as this risks cleaving the tert-butyl group. Use mild citric acid (5%) if acidification is necessary.

Physical & Chemical Data Summary

PropertyValueSource/Method
Appearance White to beige powderVisual
Melting Point 91–95°C (Approx)Analogous Isomers [1]
Solubility Soluble in DCM, EtOAc, DMSOExperimental
pKa (Aniline) ~4.0–5.0Predicted (Aniline derivative)
Storage Class Irritant / Light SensitiveGHS

References

  • PubChem. "Compound Summary: 3-Amino-4-methylbenzoic acid (Parent Acid)." National Library of Medicine. Available at: [Link]

  • Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for tert-butyl ester stability/cleavage conditions).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS provided by your chemical vendor before handling.

Sources

Exploratory

A Technical Guide to the pKa of the Amino Group in Tert-butyl 3-amino-4-methylbenzoate

This guide provides a comprehensive analysis of the acid dissociation constant (pKa) of the amino group in tert-butyl 3-amino-4-methylbenzoate. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the acid dissociation constant (pKa) of the amino group in tert-butyl 3-amino-4-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings that dictate the basicity of this compound and presents detailed, field-proven methodologies for its empirical determination. We will explore the nuanced interplay of electronic effects and provide actionable protocols for both computational prediction and experimental verification, ensuring a thorough understanding of this critical physicochemical parameter.

Theoretical Framework: Understanding the Basicity of a Substituted Aniline

The pKa value is a fundamental measure of a compound's acidity or basicity in solution.[1] For an amine, the pKa refers to its conjugate acid (R-NH3+), and a higher pKa value corresponds to a stronger base.[2] The basicity of the amino group in tert-butyl 3-amino-4-methylbenzoate is primarily governed by its aromatic nature and the electronic influence of the substituents on the benzene ring.

The Aniline Backbone: A Starting Point

Aromatic amines, like aniline, are significantly weaker bases than their aliphatic counterparts (e.g., cyclohexylamine).[3] The pKa of the anilinium ion is approximately 4.6, whereas the pKa of a typical protonated alkylamine is around 10-11.[3][4] This reduced basicity arises from the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. This resonance stabilization is lost upon protonation, making the process less favorable.

Substituent Effects: An Electronic Tug-of-War

The electronic properties of the aniline molecule are significantly influenced by the nature and position of substituents on the aromatic ring.[5] These groups can either donate or withdraw electron density, thereby modulating the availability of the nitrogen's lone pair for protonation.[5] These influences are commonly quantified by the Hammett equation, which provides a linear free-energy relationship for substituent effects.[6][7]

In tert-butyl 3-amino-4-methylbenzoate, two substituents are present, each exerting a distinct electronic effect on the amino group:

  • 4-Methyl Group (-CH₃): Located para to the ester and ortho to the amino group, the methyl group is an electron-donating group (EDG). It pushes electron density into the ring through inductive effects and hyperconjugation. This increased electron density on the nitrogen atom makes the amine more basic, leading to a higher pKa compared to unsubstituted aniline.[8]

  • 3-tert-butoxycarbonyl Group (-COOC(CH₃)₃): Positioned meta to the amino group, the tert-butyl ester group is a potent electron-withdrawing group (EWG). It pulls electron density away from the ring through a strong negative inductive effect (-I) and a negative resonance effect (-R). This withdrawal of electron density significantly decreases the availability of the nitrogen's lone pair, making the amine less basic and lowering its pKa.[8][9]

The net effect on the pKa is a combination of these opposing influences. Given that the powerful electron-withdrawing ester group is meta to the amine, its pKa-lowering effect is expected to dominate the weaker, pKa-raising effect of the ortho methyl group. Therefore, the pKa of the amino group in tert-butyl 3-amino-4-methylbenzoate is predicted to be lower than that of aniline (pKa ≈ 4.6).

In-Silico Prediction of pKa

Computational methods provide a rapid and cost-effective means of estimating pKa values. These tools use algorithms based on quantitative structure-activity relationships (QSAR), Hammett-type equations, or quantum mechanical calculations to predict ionization constants.[10][11]

Predicted pKa Values of Related Compounds
CompoundSubstituent(s)pKa of Conjugate AcidRationale for Change from Aniline
Aniline-H4.63[2]Reference compound.
m-Toluidine3-CH₃4.72The meta-methyl group is weakly electron-donating, slightly increasing basicity.
o-Toluidine2-CH₃4.44The ortho-methyl group is electron-donating but introduces steric hindrance to protonation, slightly decreasing basicity.
Methyl Anthranilate2-NH₂, 1-COOCH₃2.13The powerful electron-withdrawing ester group significantly reduces the basicity of the ortho-amino group.
Methyl 3-aminobenzoate3-NH₂, 1-COOCH₃3.55The meta-ester group is strongly electron-withdrawing, substantially lowering the pKa.

Based on this data, the pKa for tert-butyl 3-amino-4-methylbenzoate can be estimated. Starting with aniline (4.63), the meta ester group would drastically lower the pKa (similar to methyl 3-aminobenzoate, suggesting a value around 3.5). The additional ortho methyl group would likely have a minor, slightly base-strengthening or weakening (due to sterics) effect. Therefore, a predicted pKa value in the range of 3.4 to 3.8 is a logical starting point for experimental verification.

Experimental Determination of pKa

Empirical measurement is the gold standard for determining an accurate pKa value. The following protocols describe two robust and widely used methods: potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

This classical method involves monitoring the pH of a solution of the amine as it is titrated with a strong acid. The pKa is determined from the resulting titration curve, corresponding to the pH at which half of the amine has been protonated.[12][13]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh ~0.1 mmol of tert-butyl 3-amino-4-methylbenzoate B Dissolve in a suitable co-solvent (e.g., 50% ethanol/water) A->B D Calibrate pH meter with standard buffers B->D C Prepare standardized ~0.1 M HCl titrant E Immerse electrode in analyte solution D->E F Add titrant in small, precise increments E->F G Record pH after each addition, allowing for equilibration F->G G->F Repeat until past equivalence point H Plot pH (y-axis) vs. Volume of HCl added (x-axis) G->H I Determine equivalence point (inflection point) using first or second derivative plot H->I J Identify volume at half-equivalence point I->J K The pKa is the pH value at the half-equivalence point J->K

Caption: Workflow for pKa determination by potentiometric titration.

  • Solution Preparation:

    • Accurately prepare a standard solution of ~0.1 M hydrochloric acid (HCl).

    • Accurately weigh approximately 0.1 mmol of tert-butyl 3-amino-4-methylbenzoate. Due to its limited water solubility, dissolve the compound in a minimal amount of ethanol before diluting with deionized water to a final volume of 50 mL, creating a mixed-solvent system.[12][14]

  • Apparatus Setup & Calibration:

    • Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00).

    • Place the analyte solution in a beaker with a magnetic stir bar and begin gentle stirring.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Position the tip of a calibrated burette containing the standardized HCl titrant into the beaker.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the added volume and the corresponding pH.

    • Continue the titration well past the equivalence point (the region of most rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

    • Determine the equivalence point, which is the inflection point of the sigmoid curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where it appears as a peak.

    • Calculate the volume of titrant added at the half-equivalence point (V₁/₂).

    • The pKa is equal to the pH of the solution at this half-equivalence volume.

Method 2: UV-Vis Spectrophotometry

This method leverages the difference in the UV-Vis absorption spectra between the protonated (BH⁺) and neutral (B) forms of the amine. By measuring the absorbance of the compound in a series of buffers with known pH values, the ratio of [BH⁺] to [B] can be determined, from which the pKa is calculated using the Henderson-Hasselbalch equation.[14]

G cluster_prep Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis A Prepare a series of buffers spanning the estimated pKa (e.g., pH 2.0 to 5.0) C Prepare highly acidic (pH < 1) and basic (pH > 6) solutions for reference spectra A->C B Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., ethanol) G Prepare samples by adding a small aliquot of stock solution to each buffer. Measure absorbance (A) at λ. B->G D Scan UV-Vis spectrum of acidic solution to get A(BH+) C->D F Identify an analytical wavelength (λ) with the largest difference between A(BH+) and A(B) D->F E Scan UV-Vis spectrum of basic solution to get A(B) E->F F->G H Plot Absorbance (A) vs. pH G->H I Fit the data to a sigmoidal curve H->I K Alternatively, calculate pKa for each point using: pKa = pH + log[(A - A(B))/(A(BH+) - A)] H->K J The pKa is the pH value at the inflection point of the curve I->J

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

  • Solution Preparation:

    • Prepare a series of buffer solutions with precisely known pH values, spanning the estimated pKa range (e.g., from pH 2.0 to 5.0 in 0.2-0.5 unit increments).

    • Prepare a concentrated stock solution of tert-butyl 3-amino-4-methylbenzoate in a spectroscopic grade solvent like ethanol.

    • Prepare two reference solutions: one highly acidic (e.g., in 0.1 M HCl, to obtain the spectrum of the fully protonated form, BH⁺) and one sufficiently basic (e.g., in pH 7 buffer, to obtain the spectrum of the neutral form, B).

  • Spectral Acquisition:

    • Using a dual-beam UV-Vis spectrophotometer, record the full absorption spectra of the acidic and basic reference solutions to determine the absorbance of the pure BH⁺ (A_BH⁺) and pure B (A_B) forms.

    • Identify an analytical wavelength (λ_max) where the difference in absorbance between the two forms is maximal.

  • Absorbance Measurements:

    • For each buffer solution, prepare a sample by adding a small, identical aliquot of the stock solution to a cuvette containing the buffer. Ensure the final concentration is the same across all samples.

    • Measure the absorbance (A) of each buffered sample at the predetermined analytical wavelength.

  • Data Analysis:

    • Graphical Method: Plot the measured absorbance (A) against the pH of the buffers. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[13]

    • Calculation Method: For each data point, calculate the pKa using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)]

    • The final pKa is the average of the values calculated from the data points in the buffer region.

Conclusion

The pKa of the amino group in tert-butyl 3-amino-4-methylbenzoate is a critical parameter influenced by a delicate balance of electronic effects. The presence of a meta-directing, electron-withdrawing tert-butoxycarbonyl group is the dominant factor, significantly reducing the basicity of the aniline core. The ortho-methyl group provides a weaker, opposing electron-donating influence. Based on theoretical principles and analysis of related compounds, the pKa is estimated to be in the range of 3.4 to 3.8. For definitive characterization in drug development and research, this value must be confirmed through rigorous experimental methods such as potentiometric titration or UV-Vis spectrophotometry, for which detailed, self-validating protocols have been provided.

References

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. JERAS.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
  • BenchChem. (2025). A Comparative Analysis of the Electronic Properties of Substituted Anilines.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar.
  • Kelly, C. P., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry.
  • DTIC. (1962).
  • Eugene-Osoikhia, T. T., et al. (2018). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC.
  • Chemistry LibreTexts. (2020). 5.6: Acid-base properties of nitrogen-containing functional groups.
  • Various Authors. (n.d.). Amines. Lecture Notes.
  • Trade Science Inc. (2009). Correlation between hardness and basicity (pKa) of substituted anilines.
  • Various Authors. (n.d.).
  • ResearchGate. (2014).
  • Wikipedia. (n.d.). Hammett equation. Available at: [Link]

  • Alex, V., et al. (2011).
  • Flores-Rojas, G. G., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. MDPI.
  • ChemEurope. (n.d.). Hammett equation. Available at: [Link]

  • Quora. (2024).
  • Journal of Education and Science. (2013).
  • Cheméo. (n.d.). Chemical Properties of 3-Amino-4-methylbenzoic acid (CAS 2458-12-0). Available at: [Link]

  • NIST. (n.d.). 3-Amino-4-methylbenzoic acid. NIST WebBook.
  • PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. Available at: [Link]

  • Chemsrc. (2025). tert-Butyl 4-amino-3-methylbenzoate | CAS#:934481-43-3. Available at: [Link]

  • ChemRxiv. (2024).
  • Benke, F. P., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)

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Protocols & Analytical Methods

Method

Synthesis protocols for Tert-butyl 3-amino-4-methylbenzoate from 3-amino-4-methylbenzoic acid

Abstract & Strategic Overview The synthesis of tert-butyl 3-amino-4-methylbenzoate presents a specific chemoselective challenge: esterifying a sterically hindered carboxylic acid with a bulky tert-butyl group while prese...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of tert-butyl 3-amino-4-methylbenzoate presents a specific chemoselective challenge: esterifying a sterically hindered carboxylic acid with a bulky tert-butyl group while preserving a nucleophilic aniline moiety. Standard Fischer esterification (alcohol + acid) is ineffective for tert-butyl esters due to the steric bulk of tert-butanol and the tendency for acid-catalyzed elimination to isobutylene. Furthermore, the presence of the free amine introduces the risk of N-alkylation or polymerization if highly reactive acyl chlorides are employed without protection.

This guide outlines two optimized protocols designed to bypass these limitations:

  • Method A (Recommended for Lab Scale): A mild, "green" transesterification using tert-butyl acetate catalyzed by Bis(trifluoromethanesulfonyl)imide (Tf₂NH). This method avoids hazardous perchloric acid and gas handling.

  • Method B (Industrial Scale-Up): The classical acid-catalyzed addition of isobutylene, suitable for multi-gram to kilogram synthesis where pressure equipment is available.

Chemical Strategy & Route Analysis

The Chemoselectivity Challenge

The starting material, 3-amino-4-methylbenzoic acid , is zwitterionic. To achieve selective O-alkylation (esterification) over N-alkylation, the reaction conditions must either:

  • Protonate the amine: Rendering it non-nucleophilic (Method B).

  • Use a selective transfer agent: That activates the carboxylate specifically (Method A).

Reaction Pathways[1][2][3][4][5][6]

ReactionPathways SM 3-Amino-4-methylbenzoic acid (Zwitterionic) MethodA Method A: t-BuOAc / Tf2NH (Transesterification) SM->MethodA MethodB Method B: Isobutylene / H2SO4 (Addition) SM->MethodB MethodC Method C: Boc2O / DMAP (Coupling) SM->MethodC Target tert-Butyl 3-amino-4-methylbenzoate (Free Amine) NBoc N-Boc Side Product (Undesired) MethodA->Target High Selectivity MethodB->Target Scale-up Route MethodC->NBoc Major Product

Figure 1: Strategic decision tree for synthesis. Method C is excluded for the free amine target as it predominantly yields the N-Boc derivative.

Method A: Tf₂NH-Catalyzed Transesterification (Lab Scale)

Rationale: This modern protocol utilizes tert-butyl acetate (t-BuOAc) as both solvent and reagent.[1][2] The superacid catalyst Tf₂NH (Bis(trifluoromethanesulfonyl)imide) is safer than traditional perchloric acid and effectively solubilizes the zwitterionic amino acid by forming a transient salt, driving the equilibrium toward the ester.

Materials
ReagentEquiv.[3][4][5][1][6][7]Role
3-Amino-4-methylbenzoic acid 1.0Substrate
Tf₂NH 1.1 - 1.5Catalyst/Solubilizer
tert-Butyl Acetate (t-BuOAc) Excess (0.1 M)Solvent & Reagent
Dichloromethane (DCM) SolventExtraction
Sat. aq. NaHCO₃ ReagentQuench/Neutralization
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Add 3-amino-4-methylbenzoic acid (1.0 equiv) to the flask. Add tert-butyl acetate to achieve a concentration of approx. 0.1 M.[1][8]

    • Note: The starting material will likely be a suspension at this stage.

  • Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add Tf₂NH (1.1 equiv) dissolved in a minimal amount of DCM or t-BuOAc.

    • Observation: The suspension should clear as the amine forms the soluble Tf₂NH salt.

  • Reaction: Stir the mixture at 0°C for 2 hours , then allow to warm to room temperature and stir for an additional 4–16 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS.[9]

    • Checkpoint: The product is the free amine ester, but in the reaction mixture, it exists as the ammonium triflimide salt.

  • Quench (Reverse Addition): Prepare a beaker with saturated aqueous NaHCO₃ (excess) at 0°C. Slowly pour the reaction mixture into the bicarbonate solution with vigorous stirring.

    • Critical: This neutralizes the acid and liberates the free amine.

  • Workup: Extract the aqueous mixture with DCM (3 x volumes). Combine organic layers and wash with brine.[3]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 75–90% Advantages: Avoids explosive perchlorates; homogeneous reaction; mild conditions.

Method B: Isobutylene Addition (Scale-Up / Industrial)

Rationale: For multi-gram or kilogram scales, the atom economy of isobutylene gas is superior. Sulfuric acid serves to protonate the amine (preventing N-alkylation) and catalyze the addition of the carboxylic acid to the alkene.

Materials
ReagentEquiv.[3][4][5][1][6][7]Role
3-Amino-4-methylbenzoic acid 1.0Substrate
Isobutylene (Gas) ExcessReagent
Conc.[2] H₂SO₄ 1.5 - 2.0Catalyst
Dioxane or DCM SolventSolvent
Step-by-Step Protocol
  • Safety Check: This reaction requires a pressure vessel (autoclave or heavy-walled glass pressure tube). Ensure all seals are intact.

  • Loading: Charge the vessel with 3-amino-4-methylbenzoic acid (1.0 equiv) and Dioxane (approx. 5 mL/g).

  • Acidification: Cool the vessel to -10°C (ice/salt bath). Cautiously add Conc. H₂SO₄ (1.5 equiv) dropwise.

    • Note: The amine will protonate immediately.

  • Isobutylene Addition: Condense Isobutylene gas into the vessel until the volume increases significantly (approx. 5–10 equiv). Alternatively, bubble the gas into the cold solution for 30–60 minutes if using a non-sealed system (less efficient).

  • Reaction: Seal the vessel securely. Allow it to warm to room temperature and stir for 24–48 hours.

    • Pressure Warning: The internal pressure will rise. Use a blast shield.

  • Depressurization: Cool the vessel back to -10°C . Carefully vent the excess isobutylene into a fume hood exhaust.

  • Quench: Pour the cold reaction mixture into a mixture of ice and excess NaOH (or NaHCO₃) solution. Adjust pH to ~8–9 to ensure the amine is deprotonated.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with water and brine.[3]

  • Isolation: Dry (Na₂SO₄) and concentrate. Recrystallize from Hexane/EtOAc if needed.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
¹H NMR (CDCl₃) δ 1.58 (s, 9H) : tert-butyl group (diagnostic).δ 2.20 (s, 3H) : Aryl-methyl group.δ 3.5-4.0 (br s, 2H) : Free NH₂.Aromatic region : Characteristic 1,2,4-substitution pattern.400 MHz NMR
IR Spectroscopy ~1710 cm⁻¹ : Ester C=O stretch.~3300-3400 cm⁻¹ : Amine N-H stretch.FT-IR
Purity >98%HPLC (C18, ACN/Water)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete solubilization of Zwitterion.Increase Tf₂NH to 1.2–1.5 equiv to fully protonate the amine and solubilize the intermediate.
N-Alkylation Observed pH too high during reaction.Ensure sufficient acid catalyst (Tf₂NH or H₂SO₄) is present to keep the amine protonated (protected) during the alkylation step.
Hydrolysis during workup Acidic aqueous wash.tert-Butyl esters are acid-sensitive.[9] Ensure all aqueous washes are neutral or slightly basic (NaHCO₃). Do not use HCl for pH adjustment.
Starting Material Remains Equilibrium limitation (Method A).Use a larger excess of tert-butyl acetate or add molecular sieves to remove any generated acetic acid (though t-BuOAc excess usually suffices).

References

  • Tf₂NH Catalyzed Transesterification (Primary Protocol): Ogasa, C., Kayano, K., & Namba, K. (2024).[6][10] Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235–239.[6][10]

  • General Acid-Catalyzed Esterification (Isobutylene): Wright, S. W., et al. (2006). Convenient Preparation of tert-Butyl Esters. Tetrahedron Letters, 47(5), 887-889. (General methodology reference).
  • Use of tert-Butyl Acetate with Perchloric Acid (Legacy Method): Taschner, E., et al. (1961). Esterification of Amino Acids with tert-Butyl Acetate. Liebigs Annalen der Chemie, 646(1), 119-122.

  • Boc-Anhydride Activation (Context on N-Protection): Takeda, K., et al. (1994). Di-tert-butyl Dicarbonate as a Coupling Reagent. Synthesis, 1994(11), 1063-1066. (Demonstrates why Method C is avoided for free amines).

Sources

Application

Application Note: tert-Butyl 3-amino-4-methylbenzoate as a Strategic Intermediate in Kinase Inhibitor Development

Introduction & Chemical Profile tert-Butyl 3-amino-4-methylbenzoate (CAS: 111773-25-2) is a highly versatile, orthogonally protected pharmaceutical building block documented in 1[1]. Featuring a nucleophilic aniline moie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

tert-Butyl 3-amino-4-methylbenzoate (CAS: 111773-25-2) is a highly versatile, orthogonally protected pharmaceutical building block documented in 1[1]. Featuring a nucleophilic aniline moiety, a uniquely positioned methyl group, and a sterically bulky tert-butyl ester, it provides critical structural geometry for synthesizing Type II kinase inhibitors targeting Lck and c-Src kinases (2)[2]. Furthermore, it is a key precursor in the development of pyrimido[4,5-d]pyrimidin-2-one derivatives for treating cancer metastasis, as described in 3[3].

Mechanistic Role in Drug Design (Causality & Rationale)

When designing complex peptidomimetics or multi-cyclic kinase inhibitors, the choice of functional groups on the central phenyl ring dictates both synthetic success and biological efficacy:

  • The tert-Butyl Ester (Orthogonal Protection): Acts as a robust protecting group that is entirely stable to the basic conditions required for subsequent alkylation or nucleophilic aromatic substitution (SNAr) steps. It can be selectively cleaved later under mild acidic conditions (e.g., using Trifluoroacetic acid, TFA) to reveal the carboxylic acid for downstream amide coupling with chiral peptidomimetic tails[2].

  • The 4-Methyl Group (Conformational Locking): Provides essential steric bulk and hydrophobic interactions within the deep hydrophobic pocket of the kinase active site. It restricts the rotational freedom of the adjacent amine, locking the molecule into a bioactive conformation.

  • The 3-Amino Group (Nucleophilic Hub): Serves as the primary nucleophile for coupling with electrophilic pyrimidine cores[4].

Physicochemical Properties

Table 1: Chemical and Physical Data

Property Value
Chemical Name tert-Butyl 3-amino-4-methylbenzoate
CAS Number 111773-25-2
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol

| Appearance | Yellow liquid |

Experimental Protocols: A Self-Validating System

To ensure high fidelity in pharmaceutical synthesis, the following protocols detail the generation and immediate downstream application of tert-butyl 3-amino-4-methylbenzoate.

Protocol A: Synthesis via Catalytic Transfer Hydrogenation

Objective: Reduce tert-butyl 4-methyl-3-nitrobenzoate to the target aniline without utilizing high-pressure hydrogen gas or risking ester cleavage. The synthesis relies on catalytic transfer hydrogenation, avoiding hazardous H2 gas (4)[4]. Causality: Using cyclohexene as a hydrogen donor in the presence of Pd/C drives the reaction forward via the aromatization of cyclohexene into benzene. This method prevents over-reduction of the aromatic ring while maintaining operational safety.

Step-by-Step Methodology:

  • Dissolve tert-butyl 4-methyl-3-nitrobenzoate (1.00 equiv, 113 mg, 0.475 mmol) in absolute EtOH (1.18 mL).

  • Add 10% Pd/C (24.0 mg, 0.574 mmol) and cyclohexene (1.18 mL) to the solution[4].

  • Stir the reaction mixture at 80 °C for 16 hours under a reflux condenser.

  • Validation Check: Monitor by TLC (4:1 Hexanes:EtOAc). The reaction is complete when the nitro precursor disappears, replaced by a lower-Rf, UV-active spot that stains positive with ninhydrin (indicating the primary amine).

  • Cool to room temperature and filter the suspension through a Celite plug to remove the Pd/C catalyst. Wash the plug thoroughly with excess EtOH.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (4:1 hexanes:EtOAc) on silica gel.

  • Yield: ~91.0 mg (92% yield) as a yellow liquid[4].

Protocol B: Downstream Alkylation (Finkelstein-Assisted)

Objective: Couple the aniline nitrogen with 2,4-dichloro-5-(chloromethyl)pyrimidine to form the kinase inhibitor core[4]. Causality: The aniline nitrogen is a weak nucleophile. Adding Sodium Iodide (NaI) initiates an in situ Finkelstein reaction, converting the chloromethyl group to a highly reactive iodomethyl intermediate. Potassium carbonate (K2CO3) acts as an acid scavenger to neutralize the generated HCl/HI, preventing the protonation and deactivation of the aniline nucleophile[4].

Step-by-Step Methodology:

  • Dissolve tert-butyl 3-amino-4-methylbenzoate (1.00 equiv, 1.20 g, 5.97 mmol) and 2,4-dichloro-5-(chloromethyl)pyrimidine (1.20 equiv, 1.40 g) in anhydrous acetone (7.46 mL).

  • Add NaI (1.50 equiv, 1.34 g) and K2CO3 (1.90 equiv, 1.34 g)[4].

  • Stir the mixture for 10 hours at 50 °C.

  • Validation Check: Monitor the disappearance of the starting aniline via LC-MS.

  • Filter the resulting suspension to remove inorganic salts, washing the filter cake with CH2Cl2.

  • Concentrate the filtrate in vacuo and purify via flash chromatography (4:1 hexanes:EtOAc).

  • Yield: ~2.10 g (81% yield) of the N-alkylated dichloropyrimidine intermediate as an orange liquid[4].

Analytical Validation Data

Purity is determined to be >95% using HPLC analyses on a Poroshell C18 column (5)[5].

Table 2: Quality Control Parameters

Parameter Method / Specification Rationale for Validation
Purity >95% (HPLC, Poroshell C18 column) Ensures no interference in downstream sensitive Buchwald couplings[5].
Mass Spectrometry HRMS (ESI/APCI) m/z: [M+H]+ 208.13 Confirms exact molecular mass and successful reduction of the nitro group[5].
Reaction Monitoring TLC (4:1 Hexanes:EtOAc) Ninhydrin-positive spot confirms the presence of the primary amine.

| Structural Integrity | 1H NMR (377 MHz, DMSO-d6) | Confirms retention of the tert-butyl ester (large singlet ~1.5 ppm)[5]. |

Application Workflow: Type II Kinase Inhibitor Synthesis

The following diagram illustrates the strategic position of tert-butyl 3-amino-4-methylbenzoate in the synthesis pipeline of Lck/c-Src kinase inhibitors.

G A tert-Butyl 4-methyl-3-nitrobenzoate (Starting Material) B Transfer Hydrogenation [Pd/C, Cyclohexene, EtOH, 80°C] A->B C tert-Butyl 3-amino-4-methylbenzoate (Key Intermediate) B->C D Finkelstein-Assisted Alkylation [NaI, K2CO3, Acetone, 50°C] C->D E N-Alkylated Pyrimidine Intermediate D->E F 1. SNAr (Methylamine) 2. Urea Formation (Triphosgene) 3. Buchwald Coupling 4. Acidic Deprotection (TFA) E->F G Type II Kinase Inhibitor (Lck / c-Src Target) F->G

Workflow demonstrating the synthesis and application of tert-butyl 3-amino-4-methylbenzoate.

References

  • Taylor & Francis - Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails URL
  • Namiki - Building Blocks Catalogue July 2024 URL
  • NIH / PubMed Central - Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails URL
  • Semantic Scholar - Identification of highly selective type II kinase inhibitors... (Analytical Data)
  • Google Patents - United States Patent (Pyrimido[4,5-d]pyrimidin-2-one derivatives)

Sources

Method

Application Notes &amp; Protocols: Amide Coupling Reactions Using Tert-butyl 3-amino-4-methylbenzoate

Introduction: The Central Role of the Amide Bond The amide bond is the cornerstone of peptides, proteins, and a vast array of synthetic polymers and pharmaceuticals. Its formation is arguably the most frequently performe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Amide Bond

The amide bond is the cornerstone of peptides, proteins, and a vast array of synthetic polymers and pharmaceuticals. Its formation is arguably the most frequently performed reaction in medicinal chemistry and drug development.[1] The direct condensation of a carboxylic acid and an amine is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[1] Consequently, the process necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

This guide focuses on tert-butyl 3-amino-4-methylbenzoate, a versatile building block used in the synthesis of key pharmaceutical intermediates. Its structure, featuring an aniline-type amino group, presents specific challenges and considerations due to the reduced nucleophilicity of the amine compared to its aliphatic counterparts. This document provides a detailed exploration of the mechanistic principles, optimized protocols, and practical troubleshooting advice for successfully employing this intermediate in amide coupling reactions.

The Chemistry of Amide Bond Formation: A Mechanistic Overview

The overarching strategy for amide bond formation involves the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is readily attacked by the amine. A multitude of coupling reagents have been developed to achieve this activation, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[2][3]

cluster_reactants Reactants RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) RCOOH->ActivatedIntermediate Activation RNH2 Tert-butyl 3-amino- 4-methylbenzoate Amide Amide Product RNH2->Amide CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate ActivatedIntermediate->Amide Nucleophilic Attack Byproducts Byproducts (e.g., Urea, HOBt) ActivatedIntermediate->Byproducts

Caption: General workflow for amide bond formation.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and the water-soluble nature of their urea byproduct, which simplifies purification.[4] The mechanism begins with the protonation of the carbodiimide by the carboxylic acid, followed by the attack of the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide.

However, the O-acylisourea can rearrange to a stable N-acylurea, terminating the reaction. To prevent this and to suppress potential racemization of chiral carboxylic acids, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt acts as a nucleophilic trap, converting the O-acylisourea into an HOBt-active ester, which is less reactive but more stable and still readily undergoes aminolysis.[5]

RCOOH R-COOH O_Acylisourea O-Acylisourea (Highly Reactive) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester Trap Amide Amide (R-CO-NHR') O_Acylisourea->Amide Urea EDC-Urea (Byproduct) O_Acylisourea->Urea NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt Regenerated HOBt_Ester->Amide Coupling Amine Amine (R'-NH2) Amine->Amide Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated coupling.

Uronium/Aminium Salt-Mediated Coupling (HATU)

Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents, particularly for challenging substrates like electron-deficient anilines.[5] In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this intermediate to yield the amide product. The nitrogen atom within the triazole ring of the HOAt leaving group is believed to accelerate the coupling step through neighboring group participation.[1]

RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester HATU HATU HATU->OAt_Ester Amide Amide (R-CO-NHR') OAt_Ester->Amide Coupling TMU Tetramethylurea (Byproduct) OAt_Ester->TMU HOAt HOAt (Byproduct) OAt_Ester->HOAt Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of HATU-mediated coupling.

Experimental Protocols

The following protocols provide robust starting points for the acylation of tert-butyl 3-amino-4-methylbenzoate. Optimization of temperature, reaction time, and stoichiometry may be necessary depending on the specific carboxylic acid used.

Protocol 1: EDC/HOBt/DMAP Mediated Coupling for Electron-Deficient Anilines

This protocol is adapted from a method demonstrated to be effective for unreactive anilines. The addition of DMAP (4-Dimethylaminopyridine) is critical; it is proposed to act as an acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate that accelerates the reaction.[2]

Materials:

  • Tert-butyl 3-amino-4-methylbenzoate

  • Carboxylic Acid (1.0 - 1.2 eq)

  • EDC·HCl (1.0 - 1.2 eq)

  • HOBt (0.1 eq)

  • DMAP (1.0 eq)

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and tert-butyl 3-amino-4-methylbenzoate (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture until all solids are dissolved.

  • Reagent Addition: Add EDC·HCl (1.0 eq), DMAP (1.0 eq), and HOBt (0.1 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Remove the acetonitrile under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove DMAP and excess amine), saturated aqueous NaHCO₃ (to remove HOBt and excess carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: High-Efficiency Coupling using HATU

HATU is often the reagent of choice for difficult couplings involving sterically hindered substrates or poorly nucleophilic amines.[5] Pre-activation of the carboxylic acid before adding the amine can sometimes improve yields.

Materials:

  • Tert-butyl 3-amino-4-methylbenzoate

  • Carboxylic Acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Water, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask.

  • Solvent and Base Addition: Add anhydrous DMF (to 0.1-0.5 M) and cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise.

  • Pre-activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the OAt-active ester.

  • Amine Addition: Add tert-butyl 3-amino-4-methylbenzoate (1.1 eq), either as a solid or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer multiple times with water to remove DMF, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Coupling Conditions

The selection of coupling conditions is highly dependent on the nature of the coupling partners. The following table summarizes conditions that have proven effective for the acylation of anilines, which serve as a strong proxy for tert-butyl 3-amino-4-methylbenzoate.

Carboxylic Acid TypeAmineCoupling ReagentsBaseSolventTemp. & TimeYieldReference
Aliphatic (Butanoic Acid)Aniline DerivativeEDC, DMAP, HOBt (cat.)-CH₃CN23 °C, 16h91%[2]
Aromatic (Naproxen)Aniline DerivativeEDC, DMAP, HOBt (cat.)-CH₃CN23 °C, 24h57%[2]
Heteroaromatic (Thiazole)4-t-butylanilineEDC, DMAP, HOBt (cat.)-CH₃CN23 °C, 18h58%[2]
Amino Acid (Boc-Val-OH)BiphenylamineEDC, DMAP, HOBt (cat.)-CH₃CN23 °C, 14h93%[2]
General AromaticAnilineHATUTEADMFrt, 16h51%[6]

Troubleshooting and Field-Proven Insights

Issue 1: Low or No Product Formation

  • Cause A (Low Nucleophilicity): Tert-butyl 3-amino-4-methylbenzoate is an aniline and thus a relatively weak nucleophile. Standard conditions may be insufficient.

    • Solution: Switch to a more powerful coupling reagent like HATU (Protocol 2). Alternatively, for EDC-based couplings, the addition of stoichiometric DMAP is crucial to accelerate the reaction (Protocol 1).[2]

  • Cause B (Steric Hindrance): If the carboxylic acid is sterically demanding, the reaction rate will be significantly reduced.

    • Solution: Increase the reaction temperature (e.g., to 40-60 °C) and extend the reaction time. Increasing the concentration of the reaction mixture can also be beneficial.

  • Cause C (Inadequate Activation): The coupling reagent may have degraded due to moisture.

    • Solution: Use freshly opened or properly stored anhydrous reagents and solvents. Ensure all glassware is flame- or oven-dried.

Issue 2: Presence of Multiple Side Products

  • Cause A (N-Acylurea Formation): With carbodiimide reagents like EDC, the reactive O-acylisourea intermediate can rearrange to an unreactive N-acylurea byproduct if the amine coupling is slow.

    • Solution: Ensure an additive like HOBt is used. HOBt traps the O-acylisourea to form a more stable active ester, mitigating this side reaction.[5]

  • Cause B (Ester Hydrolysis): The tert-butyl ester on the starting amine is sensitive to strong acidic conditions. Prolonged exposure to acid during work-up or purification on silica gel can lead to hydrolysis.

    • Solution: Minimize exposure to acid during work-up. If silica gel chromatography is problematic, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).

Issue 3: Difficulty in Purification

  • Cause A (Urea Byproduct): When using DCC (a less common alternative), the dicyclohexylurea byproduct is often insoluble in common organic solvents and can be difficult to remove.

    • Solution: Prefer EDC over DCC. The resulting ethyl-dimethylaminopropyl-urea is water-soluble and can be easily removed during the aqueous work-up.[4]

  • Cause B (Residual DMF): DMF is a high-boiling point solvent and can be challenging to remove completely.

    • Solution: During work-up, wash the organic layer (e.g., EtOAc) multiple times with water and then brine to effectively extract the DMF. Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can also help.

References

  • No-Sang, K. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4482-4485. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • University of Southampton (2022). Organic & Biomolecular Chemistry - Supporting Information. Available at: [Link]

  • Aapptec (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Organic-Synthesis.org (n.d.). Acid-Amine Coupling using EDCI. Available at: [Link]

  • Due-Hansen, M. E. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434. Available at: [Link]

  • Ponmagaram, M. et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(7). Available at: [Link]

  • Umehara, A. et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Nagoya University. Available at: [Link]

  • Li, H., & Jiang, X. (2004). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. Peptide Science, 76(3), 172-181. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available at: [Link]

Sources

Application

Technical Application Note: Precision Diazotization of Tert-butyl 3-amino-4-methylbenzoate

This Application Note is designed for researchers and process chemists requiring high-fidelity diazotization of Tert-butyl 3-amino-4-methylbenzoate . The core synthetic challenge with this substrate is the chemoselectivi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity diazotization of Tert-butyl 3-amino-4-methylbenzoate .

The core synthetic challenge with this substrate is the chemoselectivity conflict : Diazotization typically requires strong mineral acids (HCl, H₂SO₄) which can hydrolyze the acid-labile tert-butyl ester to the carboxylic acid. To address this, this guide prioritizes anhydrous, non-acidic protocols while providing optimized standard aqueous methods for specific use cases.

Executive Summary & Mechanistic Strategy

The diazotization of Tert-butyl 3-amino-4-methylbenzoate requires a deviation from textbook "aniline-to-diazonium" protocols. The tert-butyl ester at C1 is prone to cleavage via an


 mechanism (acid-catalyzed alkyl-oxygen cleavage) in the presence of strong aqueous acids, generating the stable tert-butyl carbocation and the free benzoic acid.

To preserve the ester, we recommend Method A (Solvent-Phase Nitrosation) using alkyl nitrites. This method avoids aqueous acidic media entirely, generating the diazonium species in mild organic solvents (MeCN or DMF). Method B (Aqueous) is reserved for scenarios where downstream hydrolysis is acceptable or cost is the primary driver, but requires strict thermal control.

Mechanistic Pathway & Chemoselectivity

The following diagram illustrates the competing pathways: the desired nitrosation vs. the undesired ester hydrolysis.

Diazotization_Mechanism Start Tert-butyl 3-amino-4-methylbenzoate Diazonium Target: Diazonium Salt (Preserved Ester) Start->Diazonium Anhydrous t-BuONO (Method A) Start->Diazonium Controlled HCl (<0°C) (Method B - Optimized) Hydrolysis Side Product: Free Benzoic Acid Start->Hydrolysis Aqueous HCl/H2SO4 (Method B - Risk) Acid Strong Acid (H+ / H2O) Acid->Hydrolysis Nitrite Nitrosating Agent (NO+ Source) Nitrite->Diazonium

Caption: Chemoselectivity map showing the preferred anhydrous pathway (Green) versus the high-risk aqueous acidic pathway (Red).

Experimental Protocols

Method A: Anhydrous Diazotization (Recommended)

Best for: Preserving the tert-butyl ester; High-value synthesis; One-pot Sandmeyer reactions. Principle: Uses tert-butyl nitrite (tBuONO) or isoamyl nitrite as the NO source in organic solvent.

Reagents
  • Substrate: Tert-butyl 3-amino-4-methylbenzoate (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (1.5 equiv) (Isoamyl nitrite is a viable alternative)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (1.0 equiv) or Boron Trifluoride Etherate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Protocol
  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve Tert-butyl 3-amino-4-methylbenzoate (10 mmol) in anhydrous MeCN (50 mL).

    • Note: If using p-TsOH, add it now. The salt may precipitate; this is normal.

  • Cooling: Cool the reaction mixture to 0 °C in an ice/water bath.

  • Addition: Dropwise add tert-butyl nitrite (15 mmol) over 10 minutes.

    • Observation: Evolution of gas may occur; ensure proper venting.

  • Activation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (20–25 °C) for 1 hour.

  • Checkpoint: Monitor by TLC or LCMS. The amine starting material should be consumed. The diazonium species is now generated in situ.[1]

  • Downstream Application (Sandmeyer):

    • For Iodination: Add KI (2.0 equiv) directly to this solution and stir at RT.

    • For Bromination: Add CuBr₂ (1.5 equiv) directly.

    • For Chlorination: Add CuCl₂ (1.5 equiv) directly.

Method B: Modified Aqueous Protocol (High Risk)

Best for: Large-scale, cost-sensitive batches where partial hydrolysis is manageable. Critical Control: Temperature must never exceed 5 °C to minimize ester cleavage.

Reagents
  • Substrate: Tert-butyl 3-amino-4-methylbenzoate (1.0 equiv)

  • Acid: HCl (2.5 equiv, 4M - Do not use concentrated 12M HCl directly)

  • Reagent: Sodium Nitrite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (1.1 equiv)
    
  • Solvent: Water / THF mixture (1:1) to ensure solubility of the lipophilic ester.

Step-by-Step Protocol
  • Slurry Formation: In a beaker, suspend the amine in a 1:1 mixture of Water/THF.

  • Acidification: Cool to -5 °C (Ice/Salt bath). Slowly add 4M HCl while stirring vigorously.

    • Warning: Exotherm will occur.[1][2] Keep internal temp < 0 °C.

  • Diazotization: Dissolve ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in a minimum volume of water. Add this solution dropwise to the amine mixture under the surface of the liquid (using a pipette or cannula) to prevent loss of nitrous fumes.
    
  • Timing: Stir for exactly 20 minutes at -5 °C.

    • Critical: Do not extend reaction time. The acidic environment is actively attacking the ester.

  • Quench/Use: Immediately transfer the cold diazonium solution to the next reaction vessel (e.g., a beaker containing CuCl/HCl for Sandmeyer). Do not store.

Method C: Isolation of Diazonium Tetrafluoroborate

Best for: Creating a stable, solid reagent for shelf-storage or controlled reactivity.

Protocol
  • Dissolve amine (10 mmol) in THF (20 mL).

  • Cool to -10 °C.

  • Add

    
     (48% aq. solution, 2.5 mL) or 
    
    
    
    (in ether).
  • Add tert-butyl nitrite (1.2 equiv) dropwise.

  • The Diazonium Tetrafluoroborate salt will precipitate as a solid.

  • Filter the solid, wash with cold ether, and dry under vacuum (no heat).

    • Safety: Although

      
       salts are more stable, store in a plastic container at -20 °C and treat as potentially explosive.
      

Comparison of Methods

FeatureMethod A (Anhydrous)Method B (Aqueous)Method C (Isolation)
Ester Stability Excellent (No H₂O/H⁺)Poor (Risk of hydrolysis)Good (Precipitates out)
Reagent Cost High (tBuONO, MeCN)Low (NaNO₂, HCl)Medium (

)
Safety High (No unstable solid)Medium (Fumes)Low (Solid explosive risk)
Throughput One-pot (to Sandmeyer)Requires transferMulti-step
Yield (Est.) 85-95%60-75%70-80%

Troubleshooting & Optimization

Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific constraints.

Decision_Tree Start Start: Tert-butyl 3-amino-4-methylbenzoate Q1 Is the Tert-butyl ester critical for the final product? Start->Q1 MethodA USE METHOD A (tBuONO / MeCN) Preserves Ester Q1->MethodA Yes (Must Preserve) MethodB USE METHOD B (NaNO2 / HCl) Accepts Hydrolysis Risk Q1->MethodB No (Acid ok) MethodC USE METHOD C (Isolation) For Kinetic Studies/Storage Q1->MethodC Need Solid Reagent

Caption: Operational decision matrix for protocol selection based on ester criticality.

Common Failure Modes
  • Loss of Ester (Formation of Carboxylic Acid):

    • Cause: Exposure to aqueous acid was too long or too warm in Method B.

    • Fix: Switch to Method A (Anhydrous).

  • Coupling Side Reactions (Azo Dyes):

    • Cause: Reaction mixture not acidic enough (Method B) or concentration too high.

    • Fix: Ensure pH < 2 (Method B) or dilute reaction mixture.

  • Incomplete Diazotization:

    • Cause: Old tert-butyl nitrite reagent (degrades to t-butanol).

    • Fix: Distill tBuONO or use fresh bottle.

References

  • BenchChem. (2025).[1][3] Stability of Tert-butyl Esters in Acidic Conditions. Retrieved from .

  • Organic Chemistry Portal. (2023). Diazotization and Sandmeyer Reactions: Mechanisms and Protocols. Retrieved from .

  • Filimonov, V. D., et al. (2008).[4][5] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates. Organic Letters, 10(18), 3961-3964. Retrieved from .

  • Krasnokutskaya, E. A., et al. (2007).[4][5] A New, One-Step, Effective Protocol for the Iodination of Aromatic Compounds via Aprotic Diazotization. Synthesis, 2007(1), 81-84. Retrieved from .

  • Org. Synth. (1968). Tert-butyl Diazoacetate and Diazo Transfer Reactions. Organic Syntheses, Coll. Vol. 5, p. 179. Retrieved from .

Sources

Method

Application Note: Tert-butyl 3-amino-4-methylbenzoate in Kinase Inhibitor Synthesis

This Application Note and Protocol guide details the strategic utilization of Tert-butyl 3-amino-4-methylbenzoate (CAS: 111773-25-2) in the synthesis of Type II kinase inhibitors. Executive Summary & Strategic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic utilization of Tert-butyl 3-amino-4-methylbenzoate (CAS: 111773-25-2) in the synthesis of Type II kinase inhibitors.

Executive Summary & Strategic Rationale

Tert-butyl 3-amino-4-methylbenzoate is a high-value bifunctional pharmacophore scaffold used primarily in the development of Type II kinase inhibitors (e.g., targeting the DFG-out conformation of BCR-ABL, VEGFR, and Lck).

Its structural utility relies on three "Design Pillars":

  • Orthogonal Protection: The tert-butyl ester provides acid-labile protection for the carboxylic acid, allowing chemoselective modification of the aniline amine (e.g., via urea formation or amide coupling) without touching the "tail" attachment point. This avoids harsh basic hydrolysis conditions (required for methyl/ethyl esters) that can racemize chiral centers or cleave sensitive amides in late-stage intermediates.

  • Gatekeeper Interaction: The 4-methyl group provides critical hydrophobic packing against the kinase "gatekeeper" residue (e.g., Threonine 315 in ABL), a common site of drug-resistance mutations.

  • Vector Control: The 1,3,4-substitution pattern rigidly orients the "Hinge Binder" (attached at the amine) and the "Solvent-Exposed Tail" (attached at the carboxylate) at a precise angle required to traverse the kinase ATP-binding pocket.

Chemical Synthesis of the Intermediate

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The preferred route avoids direct esterification of the amino acid (which risks polymerization) and instead utilizes a nitro-reduction strategy.

Protocol A: Preparation from Tert-butyl 4-methyl-3-nitrobenzoate

Reaction Type: Catalytic Hydrogenation / Transfer Hydrogenation Yield Target: >90%

Reagents:

  • Precursor: Tert-butyl 4-methyl-3-nitrobenzoate

  • Catalyst: 10% Pd/C (50% wet)

  • Hydrogen Source: Cyclohexene (Transfer hydrogenation) or H₂ gas (1 atm)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve tert-butyl 4-methyl-3-nitrobenzoate (1.0 equiv) in EtOH (0.4 M concentration).

  • Catalyst Addition: Add 10% Pd/C (0.2 equiv by weight). Caution: Pd/C is pyrophoric; keep wet and under inert gas.

  • Reduction:

    • Method A (Transfer): Add Cyclohexene (10 equiv). Heat to reflux (80°C) for 4–16 hours.

    • Method B (Direct): Purge with H₂ balloon. Stir at RT for 4–6 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove Pd/C. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. The product, Tert-butyl 3-amino-4-methylbenzoate , is typically obtained as a yellow oil or low-melting solid that requires no further purification.

Case Study: Synthesis of a Selective Lck Inhibitor

This protocol demonstrates the "Linker Strategy," where the intermediate connects a pyrimidine hinge binder to a peptidomimetic tail.

Experimental Workflow Diagram

The following diagram illustrates the convergent synthesis strategy using the intermediate.

KinaseInhibitorSynthesis Start Tert-butyl 3-amino-4-methylbenzoate (Scaffold) Step1 Step 1: N-Alkylation (Base: K2CO3, NaI) Start->Step1 Linker 2,4-Dichloro-5-(chloromethyl)pyrimidine (Hinge Binder Precursor) Linker->Step1 Inter1 Intermediate A (Secondary Aniline) Step1->Inter1 Step2 Step 2: Urea Formation (Triphosgene/Amine) Inter1->Step2 Inter2 Intermediate B (Urea-Linked Core) Step2->Inter2 Step3 Step 3: Acidic Deprotection (TFA or HCl) Inter2->Step3 Acid Free Carboxylic Acid (Reactive Core) Step3->Acid Step4 Step 4: Amide Coupling (Tail Attachment) Acid->Step4 Final Type II Kinase Inhibitor (Final Drug) Step4->Final

Caption: Convergent synthesis workflow utilizing Tert-butyl 3-amino-4-methylbenzoate as the central linchpin scaffold.

Detailed Protocol: Scaffold Assembly
Step 1: N-Alkylation (Hinge Binder Attachment)

This step attaches the kinase "hinge binding" motif to the aniline nitrogen.

  • Reagents: Tert-butyl 3-amino-4-methylbenzoate (1.0 equiv), 2,4-dichloro-5-(chloromethyl)pyrimidine (1.2 equiv), NaI (1.5 equiv), K₂CO₃ (1.9 equiv).[1]

  • Solvent: Acetone or DMF.

  • Procedure:

    • Combine reagents in acetone.

    • Heat to 50°C for 10 hours.

    • Filter inorganic salts and concentrate.

    • Purify via Flash Column Chromatography (Hexanes:EtOAc 4:1).[1][2]

    • Expert Insight: NaI is used to generate the more reactive iodide in situ (Finkelstein reaction), significantly accelerating the reaction with the sterically hindered aniline.

Step 2: Urea Formation (The "Linker" Creation)

Many Type II inhibitors (like Sorafenib) utilize a urea linkage to form hydrogen bonds with the conserved Glu/Asp pair in the kinase pocket.

  • Reagents: Intermediate A, Triphosgene (0.5 equiv), Et₃N (5.0 equiv), Primary Amine (R-NH₂).

  • Solvent: THF (anhydrous).

  • Safety Critical: Triphosgene generates Phosgene gas in situ. Perform in a well-ventilated fume hood with a phosgene indicator badge.

  • Procedure:

    • Dissolve Intermediate A and Et₃N in THF at 0°C.

    • Add Triphosgene slowly. Stir for 30 min.

    • Add the Primary Amine (hinge binder completion).

    • Heat to 70°C for 1 hour.

    • Quench with water and extract with DCM.

Step 3: Chemoselective Deprotection (The "Switch")

Here lies the advantage of the tert-butyl group. We remove the ester to reveal the acid without harming the urea or pyrimidine rings.

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve the urea intermediate in DCM (10 volumes).

    • Add TFA (5–10 volumes) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (disappearance of t-Bu peak +56 mass loss).

    • Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

    • Note: This yields the free carboxylic acid ready for the final "Tail" coupling.

Quantitative Data & Troubleshooting

Reaction Conditions Comparison Table
Reaction StepReagentsSolventTemp/TimeTypical YieldCritical Parameter
Nitro Reduction Pd/C, CyclohexeneEtOH80°C, 16h92%Inert atmosphere required to prevent catalyst ignition.
N-Alkylation Alkyl Chloride, NaI, K₂CO₃Acetone50°C, 10h81%Addition of NaI increases yield by ~20% vs. chloride alone.
Urea Formation Triphosgene, Et₃NTHF70°C, 1h62%Strictly anhydrous conditions; water destroys isocyanate intermediate.
t-Bu Deprotection TFA (20-50%)DCMRT, 3h>95%Ensure complete removal of TFA before next coupling step.
Troubleshooting Guide
  • Problem: Low yield in N-Alkylation.

    • Root Cause:[3][4][5] Steric hindrance from the ortho-methyl group.

    • Solution: Switch solvent to DMF and increase temperature to 80°C. Ensure NaI is fresh and dry.

  • Problem: Urea formation stalls.

    • Root Cause:[3][4][5] Poor nucleophilicity of the aniline.

    • Solution: Pre-activate the aniline with a stronger base (e.g., NaH) or use a pre-formed isocyanate coupling partner instead of generating it in situ.

  • Problem: "Tail" coupling fails after deprotection.

    • Root Cause:[3][4][5] Residual TFA forming a salt with the amine.

    • Solution: Wash the crude acid with mild buffer or use excess base (DIPEA) in the final coupling step.

References

  • Han, S. J., et al. (2022).[6][7] "Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1255–1267.

  • BenchChem. (2025).[8] "Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis."

  • Leung, W., et al. (1991).[9] "Synthesis and crystal structures of [PPh4][MN{ButNC(O)NBut}Cl2]... a new reaction of tert-butyl isocyanate." Journal of the Chemical Society, Dalton Transactions.[9]

  • Google Patents. (2016). "Processes for making ponatinib and intermediates thereof." US Patent 20160362411A1.

Sources

Application

Handling and storage requirements for Tert-butyl 3-amino-4-methylbenzoate

Application Note: Handling, Storage, and Synthetic Utility of Tert-butyl 3-amino-4-methylbenzoate Executive Summary Tert-butyl 3-amino-4-methylbenzoate (CAS: 111773-25-2) is a highly specialized building block in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Synthetic Utility of Tert-butyl 3-amino-4-methylbenzoate

Executive Summary

Tert-butyl 3-amino-4-methylbenzoate (CAS: 111773-25-2) is a highly specialized building block in medicinal chemistry, prominently utilized in the design and synthesis of highly selective type II kinase inhibitors[1]. Featuring an electron-rich aniline moiety, a sterically directing ortho-methyl group, and a lipophilic tert-butyl ester, this compound requires stringent environmental controls to prevent premature oxidation and ester hydrolysis. This application note details the physicochemical rationale for its storage parameters and provides a validated, self-contained experimental protocol for its downstream application in Lck (Lymphocyte-specific protein tyrosine kinase) inhibitor synthesis[2].

Physicochemical Profiling & Causality of Storage Conditions

Understanding the molecular vulnerabilities of Tert-butyl 3-amino-4-methylbenzoate is paramount for maintaining batch-to-batch reproducibility in drug development workflows.

  • The Aniline Vulnerability : The primary amine at the 3-position is electron-rich due to the inductive electron-donating effect of the adjacent 4-methyl group. This renders the nitrogen center highly susceptible to atmospheric oxidation, which can lead to the formation of N-oxides or azo dimers.

  • The Ester Vulnerability : While the bulky tert-butyl group provides significant steric shielding against nucleophilic attack, it remains sensitive to strongly acidic conditions or thermal stress, which can catalyze isobutylene elimination and yield the free carboxylic acid.

  • Causality in Storage : To mitigate these degradation pathways, the compound must be stored at 2-8 °C under an inert atmosphere (Argon or Nitrogen)[3]. Amber vials are mandatory to prevent UV-catalyzed radical initiation at the amine center.

Table 1: Physicochemical Properties and Storage Parameters

ParameterSpecification / ValueCausality & Rationale
CAS Number 111773-25-2Unique identifier for procurement and SDS tracking[4].
Molecular Formula C12H17NO2Determines molecular weight (207.27 g/mol ) and stoichiometry[5].
Storage Temperature 2-8 °CReduces kinetic energy, preventing thermal degradation of the ester[3].
Atmosphere Inert (Argon/N2)Displaces ambient oxygen to prevent amine oxidation.
Light Exposure Protect from lightPrevents photo-oxidation; necessitates the use of amber glassware[3].

Storage & Handling Protocols: A Self-Validating System

Do not merely store the compound; implement a self-validating lifecycle to ensure structural integrity prior to deploying it in complex multi-step syntheses.

Protocol: Receiving, Aliquoting, and Validation

  • Upon Receipt : Immediately transfer the sealed container to a 2-8 °C monitored refrigerator. Do not breach the manufacturer's seal outside of a controlled environment.

  • Equilibration (Critical Step) : Before use, allow the vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, which can initiate slow hydrolysis of the ester over time.

  • Inert Purging : Open the vial exclusively in a fume hood or glove box. After withdrawing the required mass, purge the headspace with high-purity Argon for 15 seconds. Causality: Argon is denser than air and effectively blankets the solid at the bottom of the vial, whereas Nitrogen may diffuse out more rapidly before the cap is secured.

  • Self-Validation Step : Run a baseline Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:EtOAc) or LC-MS before committing the reagent to a reaction. Pure Tert-butyl 3-amino-4-methylbenzoate appears as a single distinct spot/peak. The appearance of baseline impurities indicates amine oxidation, necessitating recrystallization or flash chromatography before use in sensitive kinase inhibitor syntheses[2].

StorageHandling A Tert-butyl 3-amino-4-methylbenzoate (Oxidation/Hydrolysis Prone) B Temperature Control (2-8 °C) A->B Thermosensitivity C Atmospheric Control (Argon/N2 Purge) A->C Air Sensitivity D Light Protection (Amber Vials) A->D Photosensitivity E Prevents Thermal Degradation B->E F Prevents Amine Oxidation C->F G Prevents UV-induced Radical Formation D->G H Self-Validating System: Maintained Purity >98% E->H F->H G->H

Logical causality of storage conditions to maintain compound integrity.

Application Workflow: Synthesis of Type II Lck Kinase Inhibitors

Tert-butyl 3-amino-4-methylbenzoate is prominently featured in the synthesis of chiral peptidomimetic tails for type II kinase inhibitors, specifically targeting Lck[1]. Lck is a critical enzyme in T-cell signaling, and its selective inhibition is a major target for autoimmune diseases such as colitis[1].

In this workflow, the aniline group of Tert-butyl 3-amino-4-methylbenzoate acts as a nucleophile, reacting with 2,4-dichloro-5-(chloromethyl)pyrimidine. The 4-methyl group provides essential steric constraints that influence the final drug's binding conformation in the kinase hinge region, while the tert-butyl ester acts as a robust protecting group during subsequent amidation steps before being cleaved under acidic conditions[6].

SynthesisWorkflow Step1 Tert-butyl 3-amino-4-methylbenzoate (Aniline Derivative) Step2 Alkylation (2,4-dichloro-5-(chloromethyl)pyrimidine, NaI, K2CO3, 50°C) Step1->Step2 Reagent Addition Step3 Intermediate 3 (81% Yield) Step2->Step3 10h Reaction Step4 Nucleophilic Substitution & Urea Formation (Methylamine, Triphosgene, Et3N) Step3->Step4 Downstream Processing Step5 Type II Lck Kinase Inhibitor (e.g., Compound 7a) Step4->Step5 Final Assembly

Experimental workflow for synthesizing Type II Lck kinase inhibitors.

Step-by-Step Experimental Protocol: Alkylation of Chloromethyl Pyrimidine

The following protocol details the coupling of Tert-butyl 3-amino-4-methylbenzoate to form a critical kinase inhibitor intermediate, validated by recent medicinal chemistry literature[2].

Materials:

  • Tert-butyl 3-amino-4-methylbenzoate (1.00 equiv)

  • 2,4-dichloro-5-(chloromethyl)pyrimidine (1.20 equiv)

  • Sodium Iodide (NaI) (1.50 equiv)

  • Potassium Carbonate (K₂CO₃) (1.90 equiv)

  • Anhydrous Acetone

Procedure:

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Tert-butyl 3-amino-4-methylbenzoate (e.g., 1.20 g, 5.97 mmol) in anhydrous acetone (7.46 mL) under a strict nitrogen atmosphere[2].

  • Activation : Add NaI (1.34 g, 8.95 mmol) to the solution[2]. Causality: NaI facilitates a Finkelstein-type reaction in situ, converting the chloromethyl pyrimidine to a more reactive iodomethyl intermediate. This significantly accelerates the alkylation of the sterically hindered aniline.

  • Base Addition : Add finely powdered K₂CO₃ (1.34 g, 11.3 mmol)[2]. Causality: K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the HCl/HI generated during the reaction, preventing the protonation of the aniline starting material which would otherwise render it nucleophilically inactive.

  • Electrophile Addition : Carefully add 2,4-dichloro-5-(chloromethyl)pyrimidine (1.40 g, 7.16 mmol) to the stirring suspension[2].

  • Reaction Execution : Attach a reflux condenser and stir the suspension at 50 °C for 10 hours[2]. Self-Validation: Monitor the reaction via TLC (4:1 Hexanes:EtOAc). The complete disappearance of the starting aniline spot confirms reaction completion.

  • Workup : Cool the mixture to room temperature. Filter the suspension through a celite pad to remove inorganic salts (NaCl, KI, excess K₂CO₃) and wash the filter cake thoroughly with CH₂Cl₂[2].

  • Purification : Concentrate the filtrate in vacuo. Purify the resulting residue via flash column chromatography on silica gel (4:1 Hexanes:EtOAc) to yield the intermediate (Tert-butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)-4-methylbenzoate) as an orange liquid (approx. 81% yield)[2].

References

1.[5] Namiki Shoji Co., Ltd. "Building Blocks Catalogue July 2024". 5 2.[3] BLD Pharm. "934481-43-3 | tert-Butyl 4-amino-3-methylbenzoate". 3 3.[4] Ochem Incorporation. "tert-Butyl 3-amino-4-methylbenzoate". 4 4. BLD Pharm. "18144-47-3 | tert-Butyl 4-aminobenzoate". 5.[1] ResearchGate. "Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails". 1 6.[2] NIH.gov. "Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails". 2 7.[6] Semantic Scholar. "Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails". 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Tert-butyl 3-amino-4-methylbenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of Tert-butyl 3-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of Tert-butyl 3-amino-4-methylbenzoate . This molecule is a critical building block in medicinal chemistry, frequently utilized in the design of highly selective kinase inhibitors and chiral peptidomimetics[1].

Synthesizing this compound typically involves a two-step sequence starting from commercially available 4-methyl-3-nitrobenzoic acid: an initial tert-butyl esterification followed by the reduction of the nitro group. Below, you will find a mechanistic breakdown of common bottlenecks, self-validating protocols, and field-proven solutions to maximize your yield.

I. Visual Synthetic Workflow

Synthesis SM 4-methyl-3-nitrobenzoic acid Int tert-butyl 4-methyl-3-nitrobenzoate SM->Int t-BuOH, DCC, DMAP CH2Cl2, 0°C to RT Prod tert-butyl 3-amino-4-methylbenzoate Int->Prod Pd/C, Cyclohexene EtOH, 80°C, 16h

Figure 1: Two-step synthetic workflow for Tert-butyl 3-amino-4-methylbenzoate.

II. Troubleshooting Guide & FAQs

Q1: Why is the yield of my tert-butyl esterification step consistently below 50% when using standard acid catalysis (Fischer esterification)? A: Tert-butyl esters cannot be efficiently synthesized via standard Fischer esterification. The causality is twofold: the tertiary alcohol (tert-butanol) is highly sterically hindered, making it a poor nucleophile, and it is prone to dehydration (forming isobutylene gas) under strongly acidic conditions. Solution: Shift to a Steglich-type esterification. Using N,N'-Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) activates the carboxylic acid. DMAP is critical; it acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the steric bulk of tert-butanol[2].

Q2: I used DCC/DMAP for the esterification, but I cannot remove the dicyclohexylurea (DCU) byproduct. How can I isolate pure tert-butyl 4-methyl-3-nitrobenzoate? A: DCU is notoriously difficult to separate because it partially dissolves in common chromatography solvents like dichloromethane (DCM) and ethyl acetate, causing it to co-elute with your product. Solution: Exploit the differential solubility of DCU. After the reaction, evaporate the DCM and resuspend the crude mixture in cold diethyl ether or hexane. DCU is highly insoluble in these cold, non-polar solvents and will precipitate out. Filter the suspension through a Celite pad before chromatography. Alternatively, substitute DCC with EDCI, which generates a water-soluble urea byproduct that can be removed via a simple aqueous wash.

Q3: During the reduction of the nitro group, my reaction stalls, and I observe a mixture of nitro, nitroso, and hydroxylamine intermediates. How do I drive it to the amine? A: Incomplete reduction using standard Hydrogen gas (H


) with Palladium on Carbon (Pd/C) often occurs due to poor gas-liquid mass transfer or localized catalyst poisoning.
Solution: Switch to a transfer hydrogenation  protocol. By using cyclohexene as a hydrogen donor in ethanol at 80 °C, you generate a continuous, high local concentration of active hydrogen directly on the Pd surface as cyclohexene aromatizes to benzene. This method is highly robust, avoids the hazards of pressurized H

gas, and cleanly drives the nitro group to the amine with yields exceeding 90%[1].

Q4: My final product, tert-butyl 3-amino-4-methylbenzoate, is degrading or losing the tert-butyl group during workup. What is causing this? A: The tert-butyl ester is highly acid-labile. If your workup involves acidic aqueous washes (e.g., 1M HCl to remove basic impurities), the ester will cleave via an E1-like mechanism, yielding 3-amino-4-methylbenzoic acid and isobutylene. Solution: Maintain strictly neutral or mildly basic conditions during workup. Wash organic layers with saturated aqueous NaHCO


 or brine instead of acids. The transfer hydrogenation method is advantageous here because it requires no acidic additives—just filtration through Celite to remove the Pd/C catalyst[1].

LogicTree Start Issue: Low Final Yield Q1 Esterification yield < 70%? Start->Q1 Q2 Reduction incomplete? Start->Q2 Sol1 Add DMAP catalyst Q1->Sol1 Poor Conversion Sol2 Precipitate DCU in cold ether Q1->Sol2 DCU Contamination Sol3 Use Transfer Hydrogenation Q2->Sol3 Stalled Reaction Sol4 Ensure neutral workup Q2->Sol4 Product Degradation

Figure 2: Troubleshooting logic tree for resolving common yield bottlenecks.

III. Quantitative Data & Reagent Selection

Table 1: Quantitative Comparison of Esterification Strategies

Method Expected Yield Primary Byproduct Purification Difficulty Scientific Recommendation

| Fischer (t-BuOH/H


) | <10% | Isobutylene | Easy | Not recommended  due to steric hindrance and dehydration. |
| DCC / DMAP | 85% | Dicyclohexylurea (DCU) | Difficult | Standard approach; requires cold solvent precipitation[2]. |
| EDCI / DMAP | 85% | Water-soluble urea | Easy | Excellent alternative to DCC; simplifies workup significantly. |
| Boc

O / DMAP | >90% | CO

, t-BuOH | Very Easy | Highly recommended for maximum yield and purity. |

Table 2: Quantitative Comparison of Nitro Reduction Strategies

Method Expected Yield Reaction Time Safety / Scalability Mechanism / Notes

| H


 Gas (Balloon) + Pd/C | 60–80% | 24h | Moderate | Prone to stalling due to poor gas-liquid mass transfer. |
| Cyclohexene + Pd/C | 92% | 16h | High | Recommended:  Transfer hydrogenation avoids pressurized gas[1]. |
| Fe / HCl | Variable | 12h | Low | Do not use:  Acidic conditions will cleave the tert-butyl ester. |
IV. Validated Experimental Protocols
Step 1: Synthesis of Tert-butyl 4-methyl-3-nitrobenzoate

This self-validating protocol utilizes the Steglich esterification method, incorporating a cold-filtration step to ensure DCU removal[2].

  • Activation: Charge a flame-dried round-bottom flask with 4-methyl-3-nitrobenzoic acid (1.0 equiv) and dissolve in anhydrous CH

    
    Cl
    
    
    
    (0.2 M concentration).
  • Reagent Addition: Add tert-butanol (1.2 equiv) and DMAP (0.1 equiv) to the solution. Cool the mixture to 0 °C using an ice bath to control the exothermic activation.

  • Coupling: Slowly add DCC (1.2 equiv) portion-wise to the reaction mixture. Stir for 5 minutes at 0 °C, then remove the ice bath and allow the reaction to stir at room temperature for 3 to 5 hours.

  • Primary Filtration: Filter the white precipitated DCU byproduct through a sintered glass funnel.

  • Secondary Precipitation (Critical Check): Concentrate the filtrate under reduced pressure. Resuspend the resulting crude residue in cold diethyl ether or hexane. Filter again to remove any residual DCU that remained soluble in the DCM.

  • Purification: Purify the concentrated filtrate via flash column chromatography (EtOAc/Hexane = 1/4) to afford the intermediate as a white solid (approx. 85% yield).

Step 2: Synthesis of Tert-butyl 3-amino-4-methylbenzoate

This protocol utilizes transfer hydrogenation to ensure complete reduction while maintaining neutral conditions to protect the acid-labile ester[1].

  • Preparation: To a solution of tert-butyl 4-methyl-3-nitrobenzoate (1.00 equiv) in Ethanol (1.0 M) inside a round-bottom flask, add 10% Pd/C (approx. 1.2 equiv by weight relative to mmol).

  • Hydrogen Donor Addition: Add cyclohexene (excess, typically equal volume to the ethanol solvent).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C. Stir vigorously for 16 hours. The generation of benzene as a byproduct will drive the transfer of hydrogen to the nitro group.

  • Catalyst Removal: Cool the reaction to room temperature. Remove the solid Pd/C by filtering the mixture through a tightly packed Celite plug. Wash the Celite generously with Ethanol or EtOAc to ensure full product recovery. (Caution: Do not let the Pd/C dry out completely on the filter paper, as it can ignite).

  • Isolation: Concentrate the resulting solution under reduced pressure.

  • Purification: Purify the filtrate by flash column chromatography (4:1 Hexanes:EtOAc) on silica gel to yield the target aminobenzoate as a yellow liquid (approx. 92% yield).

V. References[1] Title: Full article: Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.

Source: tandfonline.com URL:[2] Title: Selective Chromogenic Sensing of Cyanide Ions (Supporting Information). Source: amazonaws.com URL:

Sources

Optimization

Technical Support Center: Recrystallization of Tert-butyl 3-amino-4-methylbenzoate

Welcome to the technical support center for the purification of tert-butyl 3-amino-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of tert-butyl 3-amino-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification process.

A Note on Isomers

The information in this guide is broadly applicable to aminobenzoate esters. While the query specified tert-butyl 3-amino-4-methylbenzoate, much of the available literature and supplier information pertains to its isomer, tert-butyl 4-amino-3-methylbenzoate (CAS 934481-43-3) . The principles and solvent systems discussed are highly relevant to both, but researchers should always confirm the identity of their specific starting material.

Key Physical Properties (tert-Butyl 4-amino-3-methylbenzoate):

  • Molecular Formula: C₁₂H₁₇NO₂[1][2]

  • Molecular Weight: 207.27 g/mol [1]

  • Appearance: Typically a yellow or off-white solid.[1][3]

  • Purity (Commercial): Often supplied at ≥98% purity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization? A1: Recrystallization is a purification technique that leverages the differential solubility of a compound in a given solvent at varying temperatures.[] The core idea is to dissolve the impure solid in the minimum amount of a hot solvent, in which the desired compound is highly soluble and the impurities are either insoluble or highly soluble.[5] Upon controlled cooling, the solubility of the desired compound decreases, causing it to form pure crystals, while the impurities remain dissolved in the cold solvent (the "mother liquor").[6][7]

Q2: How do I select a starting solvent for tert-butyl 3-amino-4-methylbenzoate? A2: The "like dissolves like" principle is your primary guide.[8][9] Tert-butyl 3-amino-4-methylbenzoate possesses a moderately polar aromatic amine group and an ester group. Therefore, solvents of intermediate polarity are excellent starting points.

  • Good Single-Solvent Candidates: Ethanol, Isopropanol (IPA), Ethyl Acetate.

  • Mixed-Solvent Systems to Consider: Ethanol/Water, Ethyl Acetate/Hexane, Acetone/Water.[8][10][11] These are useful when no single solvent provides the ideal solubility curve.

Q3: What are the likely impurities in my crude sample? A3: Impurities often stem from the synthesis process. Common contaminants include:

  • Unreacted Starting Materials: Such as 3-amino-4-methylbenzoic acid or tert-butanol.[12][13]

  • Side-Reaction Products: Byproducts formed under the reaction conditions.

  • Residual Catalysts or Reagents: For example, residual acid from an esterification reaction.[14]

  • Degradation Products: The amino group can be susceptible to oxidation, leading to colored impurities.

Q4: What is "oiling out" and why does it happen? A4: "Oiling out" occurs when the solute separates from the solution as a liquid oil rather than a crystalline solid.[9][15] This is problematic because oils tend to trap impurities. The primary causes are:

  • The boiling point of the solvent is higher than the melting point of the solute.[8]

  • The solution is cooling too rapidly.[16]

  • A high concentration of impurities is present, significantly depressing the melting point of the mixture.[16]

Solvent Selection Workflow

A systematic approach to solvent selection is critical for success. The following workflow should be performed with small quantities of your crude material before committing to a bulk recrystallization.

Solvent_Selection cluster_screening Small-Scale Solvent Screening cluster_logic Decision Logic A Place ~20mg crude solid in a test tube B Add solvent dropwise (start with ~0.5 mL) A->B C Observe at Room Temp B->C D Does it dissolve cold? C->D E Solvent is too good. Discard. D->E Yes F Heat the suspension (e.g., hot water bath) D->F No G Does it dissolve hot? F->G H Solvent is not good enough. Try a more polar one or consider a mixed system. G->H No I Cool slowly to room temp, then in an ice bath. G->I Yes J Do crystals form? I->J K Potential Solvent! Proceed to bulk recrystallization. J->K Yes L Not enough solvent or supersaturated. Try scratching/seed crystal. If fails, reconsider solvent. J->L No

Caption: A systematic workflow for selecting an appropriate recrystallization solvent.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization process.

Problem Potential Cause(s) Step-by-Step Solution
The compound "oils out" upon cooling. 1. The solution is too concentrated or cooling too quickly.[16] 2. The solvent's boiling point is above the compound's melting point.[8] 3. High impurity load depressing the melting point.[16]1. Re-heat the flask to dissolve the oil completely. 2. Add a small amount (10-20% of total volume) of additional hot solvent to reduce saturation.[16] 3. Ensure very slow cooling. Insulate the flask by placing it in a beaker of hot water or covering it to slow heat loss.[17] 4. If the problem persists, select a solvent with a lower boiling point.
No crystals form, even after cooling in an ice bath. 1. Too much solvent was used, and the solution is not saturated.[9][16] 2. The solution is supersaturated and requires nucleation.1. Induce Nucleation: Vigorously scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic glass fragments can initiate crystal growth.[9][16][17] 2. Add a Seed Crystal: Add a tiny speck of the original crude solid to the cold solution. This provides a template for crystallization.[7][9][16] 3. Concentrate the Solution: Gently heat the flask to boil off a portion of the solvent (15-25%), then repeat the slow cooling process.[9][16]
Crystal yield is very low. 1. Excessive solvent was used, keeping much of the product dissolved in the mother liquor.[9] 2. Premature crystallization occurred during a hot gravity filtration step. 3. The solution was not cooled sufficiently.1. Recover a Second Crop: Concentrate the mother liquor by evaporating a significant portion of the solvent and re-cooling. The resulting crystals may be less pure but can be combined with the main batch for re-recrystallization if needed.[9] 2. Optimize Filtration: For hot filtrations, ensure the funnel and receiving flask are pre-heated with hot solvent to prevent the product from crashing out. 3. Maximize Cooling: Ensure the flask spends at least 20-30 minutes in an ice-water bath for maximum recovery.
The final crystals are colored. Colored impurities are present and are being incorporated into the crystal lattice.1. Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a very small amount (tip of a spatula) of activated charcoal to the solution.[9] 2. Swirl the hot solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. 3. Perform a hot gravity filtration to remove the charcoal before cooling. Caution: Use charcoal sparingly as it can also adsorb your product, reducing yield.[9]
Troubleshooting Decision Tree

Troubleshooting Start Begin Cooling Q1 What happens? Start->Q1 Oiling It 'Oils Out' Q1->Oiling Liquid separates NoXtal Nothing Forms Q1->NoXtal Solution remains clear Xtal Crystals Form Q1->Xtal Solid appears Sol_Oil Reheat, add more solvent, cool slowly. Oiling->Sol_Oil Sol_NoXtal Induce nucleation (scratch/seed crystal). NoXtal->Sol_NoXtal Q3 Are crystals pure/good yield? Xtal->Q3 Sol_Oil->Q1 Q2 Still nothing? Sol_NoXtal->Q2 Q2->Xtal No, it worked! Sol_Conc Boil off some solvent, re-cool. Q2->Sol_Conc Yes Sol_Conc->Q1 Success Process Complete. Filter and dry crystals. Q3->Success Yes LowYield Low Yield Q3->LowYield No Impure Impure/Colored Q3->Impure No Sol_Yield Concentrate mother liquor for 2nd crop. LowYield->Sol_Yield Sol_Impure Re-recrystallize. Consider using charcoal. Impure->Sol_Impure

Caption: A decision tree for troubleshooting common recrystallization problems.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude tert-butyl 3-amino-4-methylbenzoate in an Erlenmeyer flask with a stir bar. In a separate flask, heat your chosen solvent (e.g., ethanol) to a gentle boil.

  • Addition: Add the hot solvent to the flask containing the solid in small portions, with continuous stirring and heating, until the solid just dissolves. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a minuscule amount of activated charcoal, and heat with swirling for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.[17]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "soluble" solvent (e.g., ethanol) until the solid is fully dissolved.[15]

  • Induce Cloudiness: While keeping the solution hot, add the "insoluble" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid).[15] This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "soluble" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution.[15]

  • Crystallization & Isolation: Follow steps 5-9 from the Single-Solvent protocol above.

References

    • Crystallization. (n.d.). University of California, Irvine. Retrieved March 7, 2026, from [Link]

  • tert-Butyl 4-amino-3-methylbenzoate | 934481-43-3. (n.d.). MilliporeSigma. Retrieved March 7, 2026, from [Link]

  • Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved March 7, 2026, from [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2024). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 9(1). Retrieved March 7, 2026, from [Link]

  • What is the theoretical background of mixed solvents recrystallization? (2019). Quora. Retrieved March 7, 2026, from [Link]

  • 3.3F: Mixed Solvents. (2022). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved March 7, 2026, from [Link]

  • tert-Butyl 4-amino-3-methylbenzoate | CAS#:934481-43-3. (2025). Chemsrc. Retrieved March 7, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay. Retrieved March 7, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, San Diego. Retrieved March 7, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9. (n.d.). Vinati Organics. Retrieved March 7, 2026, from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Siena College. Retrieved March 7, 2026, from [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved March 7, 2026, from [Link]

  • Supplementary Information. (2020). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (2020, January 10). Professor Dave Explains. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of the tert-Butyl Ester Group

This technical support guide addresses the stability, handling, and troubleshooting of tert-butyl esters , specifically focusing on preventing unwanted hydrolysis during synthetic workflows. Current Status: Operational T...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the stability, handling, and troubleshooting of tert-butyl esters , specifically focusing on preventing unwanted hydrolysis during synthetic workflows.

Current Status: Operational Topic: Chemoselectivity & Protecting Group Stability Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The Stability Paradox

The tert-butyl (t-Bu) ester is a cornerstone protecting group in drug development due to its steric bulk and unique stability profile.[1] Unlike methyl or ethyl esters, it is highly resistant to nucleophilic attack and basic hydrolysis (saponification) due to the shielding of the carbonyl carbon.

However, its "Achilles' heel" is acid sensitivity . It cleaves via an


 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism, forming a stable tert-butyl carbocation.

Key Stability Metrics:

  • Bases (OH⁻, alkoxides): Excellent Stability (Steric protection).

  • Nucleophiles (Grignards, hydrides): Good Stability (Steric protection).

  • Acids (TFA, HCl, Lewis Acids): POOR (Labile).

  • Hydrogenation: Excellent Stability.[2]

Module 1: Understanding the Failure Mode (FAQ)

Q: Why is my tert-butyl ester hydrolyzing even in "mild" acid?

A: The hydrolysis of tert-butyl esters does not follow the standard addition-elimination mechanism of primary esters. It follows an E1-like fragmentation pathway .

  • The Driver: The formation of a stable tertiary carbocation (

    
    ).[1]
    
  • The Trigger: Protonation of the carbonyl oxygen or coordination of a Lewis acid.

  • The Result: The C-O bond breaks before water attacks. This means even trace acid or strong Lewis acids can trigger the release of isobutylene gas and the free carboxylic acid.

Q: I am seeing "Isobutylene" in my NMR/GC-MS. What does this mean?

A: This confirms the specific mechanism of failure. Unlike methyl esters which release methanol, t-butyl esters release isobutylene (2-methylpropene) gas.

  • Diagnostic: A disappearance of the singlet at ~1.4-1.5 ppm (

    
    H NMR) and appearance of carboxylic acid protons.
    
  • Implication: The reaction is irreversible because the isobutylene gas escapes the solution.

Module 2: Troubleshooting Reaction Conditions

Scenario A: Selective Deprotection of N-Boc in the presence of t-Bu Ester

Issue: "I treated my peptide with 50% TFA/DCM to remove a Boc group, but I lost my t-Bu ester side chain." Root Cause: TFA is too strong and non-selective. Both Boc and t-Bu esters share the same acid-labile tert-butyl moiety. Solution: Switch to kinetic selectivity .

  • Reagent Switch: Use 4M HCl in Dioxane . The reaction rate for Boc cleavage is significantly faster than ester cleavage in this medium compared to TFA.

  • Temperature Control: Perform the reaction at 0°C and monitor strictly by TLC/LCMS. Stop immediately upon Boc consumption.

  • Alternative: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) with 2,6-lutidine . This method cleaves Boc carbamates via a silyl carbamate intermediate while leaving t-Bu esters intact due to the lack of a free proton source.

Scenario B: Lewis Acid Catalysis (Friedel-Crafts, Aldol)

Issue: "My yield is low during a Lewis Acid catalyzed coupling; the ester is gone." Root Cause: Strong Lewis acids (e.g.,


, 

,

) coordinate to the carbonyl oxygen, mimicking a proton and facilitating carbocation ejection. Solution:
  • Dampen the Acidity: Switch to milder Lewis acids like

    
      or 
    
    
    
    .
  • Solvent Effect: Use coordinating solvents (THF, Ether) which compete with the ester for the Lewis acid, effectively "buffering" the metal center.

Scenario C: Accidental Hydrolysis on Silica Gel

Issue: "My compound was pure before the column, but now I have the free acid." Root Cause: Silica gel is slightly acidic (pH 4-5). Prolonged exposure during slow chromatography can cleave sensitive t-Bu esters. Solution:

  • Buffer the Column: Pre-wash the silica column with 1% Triethylamine (Et₃N) or Pyridine in the eluent. This neutralizes acidic sites.[3]

  • Switch Stationary Phase: Use Neutral Alumina instead of silica.

Module 3: Visualization of Mechanisms & Workflows

Figure 1: Mechanism of Acid-Catalyzed t-Butyl Ester Cleavage

This diagram illustrates the


 pathway. Note that water is not required for the cleavage step, only for the final proton transfer, making this reaction possible even in anhydrous acidic conditions if the cation can eliminate.

G Ester t-Butyl Ester (Substrate) Protonated Protonated Intermediate Ester->Protonated + H+ (Acid Catalyst) Cleavage Transition State (C-O Bond Break) Protonated->Cleavage Rate Limiting Step Products Carboxylic Acid + t-Butyl Cation Cleavage->Products Fragmentation Final Isobutylene (Gas) + Regenerated Acid Products->Final - H+ (Elimination)

Caption: The


 mechanism showing protonation followed by fragmentation into a carboxylic acid and isobutylene gas.
Figure 2: Decision Tree for Reagent Selection

Follow this logic to select conditions that preserve the t-Bu ester.

DecisionTree Start Reaction requires removing OTHER group? IsAcidic Is the condition Acidic? Start->IsAcidic TypeAcid Acid Type? IsAcidic->TypeAcid Yes Sol4 Standard Base/Nucleophile (Safe) IsAcidic->Sol4 No (Basic/Neutral) BocRem Removing Boc? TypeAcid->BocRem Brønsted (H+) Lewis Lewis Acid Catalysis? TypeAcid->Lewis Lewis (Metal) Sol1 Use 4M HCl/Dioxane (Kinetic Control) BocRem->Sol1 Standard Sol2 Use TMSOTf + 2,6-Lutidine (Aprotic method) BocRem->Sol2 Highly Sensitive Sol3 Use ZnBr2 or Mg(ClO4)2 Lewis->Sol3 Alternative Reagents

Caption: Workflow for selecting reagents to ensure chemoselectivity in the presence of a t-butyl ester.

Module 4: Experimental Protocols

Protocol 1: Chemoselective Boc Removal (HCl/Dioxane Method)

Standard method for removing N-Boc while retaining C-terminal t-Bu esters.

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M concentration).

  • Cooling: Chill the solution to 0°C using an ice bath.

  • Addition: Add 4.0 M HCl in dioxane (5-10 equiv) dropwise.

    • Critical Step: Do not use concentrated aqueous HCl; water accelerates ester hydrolysis.

  • Monitoring: Stir at 0°C. Monitor by TLC every 15 minutes.

    • Endpoint: Usually 30-60 minutes.

  • Quench: Concentrate the mixture in vacuo at low temperature (<30°C) to remove excess HCl gas and solvent.

  • Workup: If necessary, neutralize with cold saturated

    
     only if the product is stable to base; otherwise, isolate as the hydrochloride salt.
    
Protocol 2: "Buffered" Silica Gel Chromatography

For purifying acid-sensitive t-butyl esters.

  • Slurry Preparation: Mix silica gel with the starting eluent (e.g., Hexanes/EtOAc).

  • Buffering: Add 1% v/v Triethylamine (

    
    )  to the slurry. Stir for 5 minutes.
    
  • Packing: Pour the column.

  • Elution: Run the column using the standard eluent (the 1%

    
     is only needed in the packing/equilibration phase, though maintaining 0.5% in the eluent is safer for very labile compounds).
    
  • Evaporation: Evaporate fractions immediately. Do not leave the compound dissolved in eluent for prolonged periods.

Module 5: Data Summary

Table 1: Comparative Stability of Common Esters

Ester TypeStructureAcid Stability (TFA)Base Stability (OH⁻)Hydrolysis Mechanism
Methyl

ModerateLow (Labile)

(Attack at C=O)
Ethyl

ModerateLow (Labile)

(Attack at C=O)
Benzyl

Low (HBr/AcOH)Low (Labile)

/ Hydrogenolysis
t-Butyl

Very Low High (Stable)

(C-O Cleavage)

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[4] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[4] Journal of Peptide Research, 58(4), 338-341.[4]

  • Marcantoni, E., et al. (2001).[5][6] Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[5][6]·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(12), 4430-4432.

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Referenced for general stability profiles of t-butyl esters).[1]

  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.[1][8][9][10] The Journal of Organic Chemistry, 69(18), 6131-6133.

Sources

Optimization

Removing unreacted starting materials from Tert-butyl 3-amino-4-methylbenzoate

This is a technical support guide designed for researchers and process chemists working with Tert-butyl 3-amino-4-methylbenzoate (often a key intermediate for kinase inhibitors like Ponatinib). Core Chemistry & Solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists working with Tert-butyl 3-amino-4-methylbenzoate (often a key intermediate for kinase inhibitors like Ponatinib).

Core Chemistry & Solubility Profile

Before troubleshooting, you must understand the "Switching Mechanism" of your molecule. Purification relies on exploiting the differences in pKa and lipophilicity between your product and the impurities.

CompoundStructure TypeAcid/Base NaturepKa (Approx)Solubility (Organic)Solubility (Aq. Base)Solubility (Aq. Acid)
Product: Tert-butyl 3-amino-4-methylbenzoateAniline EsterBasic (Weak)~4.6 (Aniline NH₂)HighLowHigh (forms salt)
Impurity A: 3-Amino-4-methylbenzoic acidAmino AcidAmphoteric~4.0 (COOH), ~3.0 (NH₃⁺)LowHigh (forms Carboxylate)High (forms Ammonium)
Impurity B: Tert-butyl 3-nitro-4-methylbenzoateNitro EsterNeutralN/AHighLowLow

Troubleshooting Guides

Scenario A: "I have unreacted acid (3-amino-4-methylbenzoic acid) in my crude mixture."

Diagnosis: This occurs if you synthesized the ester via direct esterification or coupling.[1] The starting acid is amphoteric but will behave as a carboxylic acid in basic conditions.

Q: How do I remove the unreacted acid without using a column? A: You can exploit the acidity of the carboxylic acid starting material. A simple basic wash will convert the unreacted acid into its water-soluble carboxylate salt, while your product (an ester) remains in the organic layer.

Protocol: The Bicarbonate Wash

  • Dilute: Dissolve your crude reaction mixture in a non-polar organic solvent (Ethyl Acetate or Dichloromethane).

  • Wash: Extract the organic layer 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[2][3][4] The NaHCO₃ deprotonates the carboxylic acid (Impurity A) to form the sodium carboxylate, which partitions into the water.

    • Note: The product (tert-butyl ester) is stable to mild base and stays in the organic phase.

  • Brine Wash: Wash the organic layer once with saturated brine to remove trapped water.

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and evaporate.

Q: Why not use NaOH? A: Avoid strong bases. While tert-butyl esters are relatively stable to base compared to methyl esters, strong bases like 1M NaOH can still promote hydrolysis over time or cause emulsions. Saturated NaHCO₃ (pH ~8-9) is sufficient to deprotonate the benzoic acid (pKa ~4) without risking your product.

Scenario B: "I have unreacted Nitro intermediate (Tert-butyl 3-nitro-4-methylbenzoate)."

Diagnosis: This occurs during the reduction step (e.g., Hydrogenation with Pd/C or Fe/AcOH). The nitro compound is neutral , whereas your product is a basic aniline .

Q: Can I chemically separate the nitro impurity from the amine product? A: Yes, by using an "Acid/Base Swing" extraction. However, you must be extremely careful because tert-butyl esters are acid-labile .

Critical Warning: Do NOT use strong acids (like 1M HCl) or heat. Tert-butyl esters cleave rapidly in acidic environments to form the carboxylic acid and isobutylene gas.

Protocol: The Citric Acid Swing (The Safer Method)

  • Dissolve: Dissolve the crude mixture (Product + Nitro impurity) in Ethyl Acetate.

  • Acid Extraction: Extract the organic layer with 10% Aqueous Citric Acid (pH ~3–4) or cold 0.5 M HCl (0°C).

    • Mechanism:[2][3][4] The amine product protonates and moves to the aqueous layer. The neutral nitro impurity stays in the organic layer.

  • Separation: Keep the Aqueous Layer . (Discard the organic layer containing the nitro impurity).

  • Basify: Immediately cool the aqueous layer to 0°C and slowly add Saturated NaHCO₃ or 1M NaOH until the pH is basic (pH > 9).

    • Observation: The product will precipitate or oil out as the free base.

  • Re-extraction: Extract the now-basic aqueous layer with fresh Ethyl Acetate.

  • Finish: Dry (Na₂SO₄) and concentrate.

Q: My yield dropped after the acid wash. What happened? A: You likely cleaved the ester. If you used HCl or left it in the acid phase too long, the tert-butyl group fell off.

  • Solution: Use Citric Acid instead of HCl. It is strong enough to protonate the aniline but mild enough to preserve the tert-butyl ester.

Scenario C: "My product is dark/colored or contains black specs."

Diagnosis: "Black specs" are likely Palladium on Carbon (Pd/C) fines from hydrogenation. Dark color often comes from oxidation of the aniline (aniline oxidation products are highly colored even in trace amounts).

Protocol: Clarification

  • Celite Filtration: If Pd/C is present, never filter through paper alone. Use a pad of Celite 545 in a sintered glass funnel. Wash the pad thoroughly with EtOAc to recover all product.

  • Charcoal Treatment:

    • Dissolve crude in refluxing EtOAc/Hexane.

    • Add Activated Charcoal (5-10 wt%).

    • Stir at reflux for 15 mins.

    • Filter hot through Celite.

    • Result: This removes colored oxidation impurities.

Visual Workup Logic

The following diagram illustrates the decision-making process for purification based on the impurities present.

WorkupLogic Start Crude Mixture (Tert-butyl 3-amino-4-methylbenzoate) CheckImpurity Identify Major Impurity Start->CheckImpurity AcidImpurity Unreacted Acid (3-amino-4-methylbenzoic acid) CheckImpurity->AcidImpurity Acid Present NitroImpurity Unreacted Nitro (Tert-butyl 3-nitro...) CheckImpurity->NitroImpurity Nitro Present ActionBaseWash Wash Organic Layer with Sat. NaHCO3 AcidImpurity->ActionBaseWash ActionAcidSwing Acid/Base Swing Extraction (Use Citric Acid!) NitroImpurity->ActionAcidSwing ResultAcid Acid forms salt -> Aqueous Product -> Organic ActionBaseWash->ResultAcid ResultNitro Nitro -> Organic (Discard) Product -> Aqueous (Protonated) ActionAcidSwing->ResultNitro Final Pure Product ResultAcid->Final Evaporate Organic RecoverProduct Basify Aqueous Layer Re-extract with EtOAc ResultNitro->RecoverProduct RecoverProduct->Final

Caption: Decision tree for selecting the correct extraction protocol based on the specific impurity profile.

Frequently Asked Questions (FAQ)

Q: Can I use chromatography (Silica Gel) instead of extraction? A: Yes. The tert-butyl ester is stable on silica.

  • Eluent: A gradient of Hexanes/Ethyl Acetate (typically 0% to 30% EtOAc) works well. The amino group makes the product streak slightly; adding 1% Triethylamine (TEA) to the eluent can sharpen the peak.

Q: How do I store the purified amine? A: Anilines are oxidation-sensitive. Store the purified oil/solid under Argon or Nitrogen at -20°C. If it turns brown over time, it is oxidizing.

Q: Is the tert-butyl group stable to the reaction conditions for Ponatinib synthesis? A: Generally, yes. The coupling to form the amide (Ponatinib precursor) is done under basic/neutral conditions. The tert-butyl group is usually removed in the final step using TFA or HCl to generate the carboxylic acid or during the final workup if the acid form is the target.

References

  • BenchChem. Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol. (Accessed 2025).[5][6][7][8] Link (Note: Protocol adapted for tert-butyl analog based on standard ester stability).

  • Organic Chemistry Portal. Tert-Butyl Esters: Stability and Protection. Link

  • Han, S.-J., et al. "Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. (Describes reduction of tert-butyl 3-nitro-4-methylbenzoate). Link

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for t-butyl ester stability/cleavage conditions).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Tert-butyl 3-amino-4-methylbenzoate Derivatives

Welcome to the technical support center for the synthesis and optimization of Tert-butyl 3-amino-4-methylbenzoate derivatives. This guide, designed for researchers, scientists, and professionals in drug development, prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of Tert-butyl 3-amino-4-methylbenzoate derivatives. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to address challenges related to reaction temperature optimization. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested knowledge to ensure your experimental success.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding reaction temperature for the synthesis of Tert-butyl 3-amino-4-methylbenzoate and its derivatives.

Q1: What is a standard starting temperature for reactions involving Tert-butyl 3-amino-4-methylbenzoate derivatives?

A typical starting point for many reactions, such as amide coupling or Buchwald-Hartwig amination, is room temperature (approximately 20-25 °C). Many modern catalytic systems are designed to be efficient at ambient temperatures.[1] However, for less reactive substrates or when aiming for shorter reaction times, gentle heating to 40-60 °C may be beneficial as a starting point.[2] It is crucial to monitor the reaction progress closely by techniques like TLC or LC-MS when deviating from room temperature.

Q2: My reaction is sluggish or showing low conversion. Should I increase the temperature?

In many cases, increasing the reaction temperature can enhance the reaction rate and improve conversion. For sluggish reactions, a stepwise increase in temperature, for instance in 10-20 °C increments, is a prudent approach. For some amidation reactions, temperatures up to 150 °C have been shown to significantly increase yield, especially in the absence of a catalyst.[3] However, it is important to consider that higher temperatures can also promote side reactions or lead to the degradation of starting materials or products.[4]

Q3: I am observing significant byproduct formation. Could the reaction temperature be too high?

Excessively high temperatures are a common cause of impurity formation. For Tert-butyl 3-amino-4-methylbenzoate derivatives, potential side reactions at elevated temperatures include:

  • Thermal decomposition: The tert-butyl ester group can undergo thermal decomposition, particularly under acidic or strongly basic conditions, to form isobutylene and the corresponding carboxylic acid.[5]

  • Side reactions of the amino group: The amino group can participate in undesired side reactions, and its reactivity is temperature-dependent.

  • N-acylurea formation: In carbodiimide-mediated couplings, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea byproduct, a process that can be accelerated by heat.[2]

  • Epimerization: If chiral amines are used, higher temperatures can lead to racemization.[4]

If you observe a complex mixture of products, consider running the reaction at a lower temperature.

Q4: How does the tert-butyl ester functional group influence the choice of reaction temperature?

The tert-butyl ester is known to be thermally labile. The C-O bond is susceptible to cleavage at elevated temperatures, leading to the elimination of isobutylene.[5] This decomposition is often acid- or base-catalyzed. Therefore, when working with Tert-butyl 3-amino-4-methylbenzoate derivatives, it is advisable to maintain the reaction temperature as low as possible to achieve the desired transformation, especially when strong acids or bases are present.

Q5: Are there specific temperature considerations for the amino and methyl groups on the aromatic ring?

The amino and methyl groups on the aromatic ring are generally stable under typical reaction conditions. However, their electronic properties influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. The regioselectivity of such reactions can sometimes be temperature-dependent.[6][7] For the target molecule, these groups direct incoming electrophiles, and while this is primarily an electronic effect, extreme temperatures could potentially lead to a loss of selectivity.[8]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving common and complex issues encountered during the synthesis of Tert-butyl 3-amino-4-methylbenzoate derivatives, with a focus on temperature optimization.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge. The following workflow can help diagnose and resolve the issue, with temperature as a key variable.

Low_Yield_Troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Catalyst, Base) check_reagents->check_conditions temp_low Is the Reaction Sluggish at Room Temperature? check_conditions->temp_low increase_temp Incrementally Increase Temperature (e.g., to 40-60 °C) temp_low->increase_temp Yes re_evaluate Re-evaluate Catalyst/Reagent System temp_low->re_evaluate No monitor_progress Monitor by TLC/LC-MS increase_temp->monitor_progress side_products Are Side Products Observed? monitor_progress->side_products no_improvement No Improvement monitor_progress->no_improvement No improvement in conversion optimize_temp Optimize Temperature (Consider a Lower Temperature) side_products->optimize_temp Yes success Improved Yield side_products->success No, and conversion improved optimize_temp->success no_improvement->re_evaluate

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Multiple Spots on TLC/LC-MS Indicating Impurities

A complex reaction mixture with multiple spots on a TLC plate or peaks in an LC-MS chromatogram suggests the formation of byproducts. Temperature plays a crucial role in controlling the selectivity of a reaction.

Potential Impurity Plausible Cause Related to Temperature Suggested Temperature Adjustment
Corresponding Carboxylic Acid Thermal decomposition of the tert-butyl ester, often catalyzed by acidic or basic conditions.[5]Decrease the reaction temperature. If high temperature is necessary, consider a milder base or acid.
N-acylurea Byproduct Rearrangement of the O-acylisourea intermediate in carbodiimide couplings, accelerated by heat.[2]Run the reaction at a lower temperature (0 °C to room temperature).
Products of Over-reaction/Side-reaction High temperatures can provide the activation energy for undesired reaction pathways.Lower the reaction temperature to favor the desired kinetic product.
Starting Material Degradation The starting material itself may be thermally unstable under the reaction conditions.Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
Issue 3: Reaction Fails to Initiate

If the reaction does not start at room temperature, it may be due to a significant activation energy barrier.

  • Initial Heating: Gently warm the reaction mixture to 40-50 °C and monitor for any signs of product formation. For some reactions, this is sufficient to overcome the initial energy barrier.[2]

  • Higher Temperatures: If gentle heating is ineffective, a more significant increase in temperature may be required. Some amidation reactions, for instance, show significant yield improvement when heated to 130-150 °C.[3]

  • Catalyst Activation: In catalytic reactions, such as Buchwald-Hartwig amination, an initial heating step may be necessary to generate the active catalytic species.[9]

  • Caution: When increasing the temperature, be mindful of the potential for thermal decomposition of the tert-butyl ester.[10][11] It is always recommended to increase the temperature incrementally and monitor the reaction closely.

Experimental Protocols

Protocol: Temperature Optimization Study for Amide Coupling

This protocol outlines a systematic approach to optimizing the reaction temperature for the coupling of a Tert-butyl 3-amino-4-methylbenzoate derivative with a carboxylic acid using a standard coupling agent like HATU.

Materials:

  • Tert-butyl 3-amino-4-methylbenzoate derivative

  • Carboxylic acid

  • HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vials

  • Heating block with temperature control

Procedure:

  • Reaction Setup: In parallel, set up three identical reactions in separate vials. To each vial, add the Tert-butyl 3-amino-4-methylbenzoate derivative (1.0 eq), the carboxylic acid (1.1 eq), and HATU (1.1 eq) dissolved in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to each vial and stir the mixtures.

  • Temperature Control:

    • Vial 1: Maintain at room temperature (25 °C).

    • Vial 2: Heat to 40 °C.

    • Vial 3: Heat to 60 °C.

  • Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, and 24 hours), take a small aliquot from each reaction vial and quench with water. Extract with ethyl acetate and analyze by TLC or LC-MS to determine the extent of conversion and the formation of any byproducts.

  • Data Analysis: Compare the reaction progress at the different temperatures. The optimal temperature will be the one that provides the highest conversion to the desired product in a reasonable timeframe with the minimal formation of impurities.

Data Summary Table:

Temperature (°C) Conversion at 4h (%) Purity at 24h (%) Notes
2530>95Slow reaction, but very clean.
4075>95Good reaction rate, still a clean reaction.
60>9585Fast reaction, but noticeable byproduct formation.

References

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Anisimov, A. V., et al. (2018). Optimization of the reaction conditions a. ResearchGate. Retrieved from [Link]

  • Patsnap. (2026, February 28). How to Optimize Amide Synthesis for Low-Temperature Applications. Patsnap Eureka. Retrieved from [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, 57, 69. Retrieved from [Link]

  • Maximum Academic Press. (2025, January 21). Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the room-temperature Buchwald-Hartwig reaction catalyzed by 2d. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 17). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for amidation a. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Kinetics and mechanism of aromatic electrophilic substitution reactions: VII. Temperature dependence of substrate selectivity of methylbenzene hydroxylation in the system H 2 O 2. Retrieved from [Link]

  • Seton Hall University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • ResearchGate. (n.d.). The thermal decomposition of t-butyl methyl ether. Retrieved from [Link]

  • ResearchGate. (2025, June 9). (PDF) Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved from [Link]

  • PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]

  • MilliporeSigma. (n.d.). tert-Butyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2025, January 21). Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemsrc. (2025, August 21). tert-Butyl 4-amino-3-methylbenzoate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Acylation of Tert-butyl 3-amino-4-methylbenzoate

Prepared by the Office of the Senior Application Scientist Welcome to the dedicated technical support guide for the acylation of Tert-butyl 3-amino-4-methylbenzoate. This document is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the acylation of Tert-butyl 3-amino-4-methylbenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. Our goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this reaction, ensuring high yields and purity of your desired N-acylated product.

Section 1: Understanding the Reaction Landscape

The acylation of Tert-butyl 3-amino-4-methylbenzoate is a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. While seemingly straightforward, the substrate possesses two key features that demand careful consideration: a sterically hindered amine and an acid-labile tert-butyl ester. These features dictate the potential side reactions and the strategies required to mitigate them.

Q1: What is the fundamental reaction mechanism and the primary challenges?

Answer: The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the acylating agent (e.g., an acyl chloride or anhydride) to form a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to form the N-acylated product and an acid byproduct (HCl or a carboxylic acid).

The primary challenges are:

  • Diacylation: The initially formed amide product can undergo a second acylation to form an N,N-diacyl (imide) byproduct. This is especially prevalent with highly reactive acylating agents and strong bases.[1]

  • Ester Cleavage: The tert-butyl ester is highly sensitive to acid. The generation of strong acids like HCl during the reaction can cleave the ester to form isobutylene and the corresponding carboxylic acid, leading to significant yield loss and purification difficulties.[2]

  • Slow Reaction Rate: The amine is sterically hindered by the adjacent methyl group, and its nucleophilicity is reduced by the meta-directing ester group, which can lead to slow or incomplete reactions under mild conditions.[3]

Reaction_Pathways cluster_main Desired Pathway cluster_side Side Reactions Start Amine + Acylating Agent Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Ester_Cleavage Ester Cleavage Product Start->Ester_Cleavage Acid Byproduct (e.g., HCl) Product Mono-Acylated Product Intermediate->Product Elimination Diacylation Di-acylated Product Product->Diacylation Further Acylation (Excess Reagent/Base)

Caption: Primary reaction pathway and potential side reactions.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the experiment in a problem/solution format.

Problem 1: Low yield of the desired mono-acylated product with significant starting material remaining.
  • Possible Cause: Insufficient reactivity of the chosen conditions to overcome the steric hindrance and reduced nucleophilicity of the amine.[3]

  • Solution A: Enhance Acylating Agent Reactivity: If using an acid anhydride, consider switching to the corresponding acyl chloride, which is more electrophilic.[3][4] However, be aware this increases the risk of side reactions (see Problem 2 & 3).

  • Solution B: Utilize a Nucleophilic Catalyst: Add a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to attack by the sterically hindered amine, dramatically increasing the reaction rate.[5]

  • Solution C: Optimize Temperature: While low temperatures are generally preferred to minimize side reactions, a modest increase in temperature (e.g., from 0 °C to room temperature or slightly above) may be necessary to drive the reaction to completion.[6] Monitor the reaction closely by TLC or LC-MS to avoid product degradation.

Problem 2: The major impurity is the di-acylated product (imide).
  • Possible Cause: The reaction conditions are too harsh, or the stoichiometry is incorrect, allowing the initially formed amide to be acylated a second time. This is more common when using a strong, non-nucleophilic base like triethylamine with a highly reactive acyl chloride.[1]

  • Solution A: Control Stoichiometry: Use a precise amount of the acylating agent, typically 1.05 to 1.1 equivalents. Avoid using a large excess, which drives the formation of the di-acylated product.

  • Solution B: Use a Milder Acylating Agent: Switch from an acyl chloride to an acid anhydride. Acid anhydrides are less reactive and generally provide better selectivity for mono-acylation.[4]

  • Solution C: Change the Base: Replace triethylamine with pyridine. Pyridine is less basic and also functions as a nucleophilic catalyst, favoring the desired mono-acylation pathway over the base-promoted deprotonation and subsequent acylation of the amide.[7][8]

  • Solution D: Reduce Temperature: Perform the reaction at 0 °C or even lower temperatures. This will slow down the second acylation step, which typically has a higher activation energy than the initial N-acylation.[9]

Problem 3: The product mixture contains the free carboxylic acid analogue of the starting material.
  • Possible Cause: Cleavage of the acid-sensitive tert-butyl ester by the acidic byproduct (e.g., HCl) generated during the reaction.[2]

  • Solution A: Use an Acid Scavenger: This is the most critical control point. The reaction must be run in the presence of a base to neutralize the acid as it is formed. Use at least 1.1 equivalents of a tertiary amine base like pyridine or triethylamine.[7][10]

  • Solution B: Use an Acid Anhydride: Acylation with an acid anhydride produces a carboxylic acid byproduct instead of HCl. Carboxylic acids are significantly less acidic than HCl and are much less likely to cause cleavage of the tert-butyl ester under the reaction conditions. This is often the safest choice for this substrate.

Troubleshooting_Flowchart cluster_problems Observed Problem cluster_solutions Corrective Action start Reaction Analysis prob1 Low Conversion start->prob1 prob2 Diacylation Impurity start->prob2 prob3 Ester Cleavage start->prob3 sol1a Use Acyl Chloride or DMAP Catalyst prob1->sol1a sol1b Increase Temperature (Monitor Closely) prob1->sol1b sol2a Control Stoichiometry (1.05-1.1 eq) prob2->sol2a sol2b Use Anhydride; Switch to Pyridine prob2->sol2b sol3a Ensure >1.0 eq of Base (Acid Scavenger) prob3->sol3a sol3b Use Anhydride instead of Acyl Chloride prob3->sol3b

Caption: A troubleshooting decision workflow for common issues.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: Which is definitively better for this substrate: an acyl chloride or an acid anhydride?

    • A: For Tert-butyl 3-amino-4-methylbenzoate, an acid anhydride is generally the superior choice . It mitigates the primary risk of tert-butyl ester cleavage by producing a weaker carboxylic acid byproduct instead of HCl.[10] While an acyl chloride is more reactive, that increased reactivity can be difficult to control and often leads to more side products.[3]

  • Q2: What is the full role of a base like pyridine?

    • A: Pyridine serves two critical functions. First, it acts as an acid scavenger , neutralizing the acid byproduct to protect the tert-butyl ester.[7] Second, it acts as a nucleophilic catalyst . It reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which then acylates the amine.[8] This catalytic role is why it can accelerate reactions even when a less reactive anhydride is used.

  • Q3: What solvents are recommended?

    • A: Anhydrous aprotic solvents are essential to prevent hydrolysis of the acylating agent. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices as they are unreactive and easily removed post-reaction.[3] Acetonitrile can also be used. Solvents with low dielectric constants are generally effective.[11] Always use anhydrous grade solvents.

  • Q4: How can I effectively monitor the reaction?

    • A: Thin-Layer Chromatography (TLC) is the most common and convenient method.[12] Use a solvent system like ethyl acetate/hexanes. The product will be less polar than the starting amine. For more precise, quantitative monitoring, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, where you can track the disappearance of the starting material and the appearance of the product peak over time.[12][13]

Section 4: Recommended Protocols & Data
Protocol 1: High-Selectivity Acylation using Acetic Anhydride

This protocol is optimized for minimizing side reactions and is the recommended starting point.

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add Tert-butyl 3-amino-4-methylbenzoate (1.0 eq).

  • Solvent Addition: Dissolve the amine in anhydrous Dichloromethane (DCM) (approx. 5-10 mL per gram of amine).

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[3]

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor progress by TLC until the starting amine spot is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Table 1: Comparison of Common Acylation Conditions
ParameterMethod A: Acyl Chloride / Et₃NMethod B: Anhydride / PyridineRationale & Recommendation
Acylating Agent Acyl ChlorideAcid AnhydrideAnhydride is recommended to avoid HCl generation and protect the t-butyl ester.
Base Triethylamine (Et₃N)PyridinePyridine acts as both a base and a nucleophilic catalyst, offering better control.[8]
Temperature 0 °C to RT0 °C to RTLow temperature is crucial to control reactivity and minimize diacylation.[6]
Primary Risk Tert-butyl ester cleavageSlower reaction rateThe risk of ester cleavage outweighs the slower rate, making Method B safer.
Selectivity Lower (risk of diacylation)Higher (favors mono-acylation)Pyridine and anhydride combination generally yields a cleaner reaction profile.
References
  • 24.7: Reactions of Amines. Chemistry LibreTexts. Available from: [Link]

  • Chemical Properties of Amines: Acylation, Basicity Explained. Vedantu. Available from: [Link]

  • Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. Brainly. Available from: [Link]

  • Acylation under weak base conditions. Available from: [Link]

  • Chemical Reactions of Amines - Acylation and Basicity. Testbook.com. Available from: [Link]

  • Specific solvation effects on acylation of amines in solvents with low dielectric constants. American Chemical Society. Available from: [Link]

  • Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. PubMed. Available from: [Link]

  • Acylation of Alcohols and Amines. Available from: [Link]

  • Chemical reporters for exploring protein acylation. Portland Press. Available from: [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available from: [Link]

  • The effect of temperature on selectivity of acetylation. The yields of... ResearchGate. Available from: [Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC. Available from: [Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC. Available from: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available from: [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Available from: [Link]

  • Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. MDPI. Available from: [Link]

  • Assessment of acylation routes and structural characterisation by liquid chromatography/tandem mass spectrometry of semi-synthetic acyl ester analogues of lipophilic marine toxins. PubMed. Available from: [Link]

  • Acylation Reagents for Gas Chromatography and Other Instrumental Analytical Methods. Available from: [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Available from: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. Available from: [Link]

  • Acylation of aromatic amines. Google Patents.
  • Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. Available from: [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. Available from: [Link]

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ResearchGate. Available from: [Link]

  • Process for the direct acetylation of aromatic amines. Google Patents.
  • Cu-Catalyzed N-Arylation of Anilines with Phenylboronic Acids. IJFMR. Available from: [Link]

  • Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Semantic Scholar. Available from: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. Available from: [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PMC. Available from: [Link]

  • Methyl 3-amino-4-butanamido-5-methylbenzoate. PMC. Available from: [Link]

  • 23.3. Reactions of amines. Organic Chemistry II - Lumen Learning. Available from: [Link]

  • Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Available from: [Link]

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  • Reactions of aromatic amines. Slideshare. Available from: [Link]

  • 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available from: [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Cleavage of Tert-butyl 3-amino-4-methylbenzoate

Welcome to the Technical Support Center for handling Tert-butyl 3-amino-4-methylbenzoate . This guide is engineered for researchers and drug development professionals who need to navigate the delicate balance between pre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Tert-butyl 3-amino-4-methylbenzoate . This guide is engineered for researchers and drug development professionals who need to navigate the delicate balance between preserving this functionalized building block during multi-step syntheses and efficiently cleaving it when deprotection is required.

As an aniline derivative coupled with a highly acid-labile tert-butyl ester, this molecule presents unique mechanistic challenges, particularly regarding solubility, zwitterion formation, and chemoselectivity.

Mechanistic Principles: Causality of Acidic Instability

To troubleshoot effectively, you must understand the underlying physical chemistry. Tert-butyl esters do not hydrolyze via the standard bimolecular (AAC2) pathway common to primary and secondary esters. Instead, they undergo an AAL1 (Acid-Catalyzed, Unimolecular, Alkyl Cleavage) mechanism[1].

When exposed to strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), the ester carbonyl oxygen is protonated. Because the tert-butyl group can depart as a highly stable carbocation (stabilized by hyperconjugation), the C-O bond breaks spontaneously[1][2]. The resulting tert-butyl cation subsequently loses a proton to form isobutylene gas, driving the reaction forward irreversibly[3].

The "Aniline Effect": In Tert-butyl 3-amino-4-methylbenzoate, the presence of the 3-amino group complicates the electronic landscape. Under highly acidic conditions, the basic aniline nitrogen (


) is instantly protonated to form an anilinium ion (

). This creates a strong electron-withdrawing inductive effect (

) across the aromatic ring, slightly decreasing the basicity of the ester carbonyl[4]. While this marginally raises the activation energy for initial protonation compared to an aliphatic ester, the overwhelming thermodynamic stability of the departing tert-butyl cation ensures that cleavage still proceeds rapidly in strong acids[4][5].

Mechanism SM Tert-butyl 3-amino-4-methylbenzoate Protonated Anilinium & Protonated Ester (Intermediate) SM->Protonated Excess TFA/HCl Cation tert-Butyl Cation + Carboxylic Acid Protonated->Cation AAL1 Cleavage (Rate-Limiting) Products Isobutylene (Gas Evolution) Cation->Products -H+

Acid-catalyzed AAL1 cleavage mechanism of Tert-butyl 3-amino-4-methylbenzoate.

Quantitative Stability Profile

Predicting the stability of your ester requires matching the acid strength to the kinetic threshold of the AAL1 pathway. Use the table below to determine if your specific reaction conditions will preserve or destroy the tert-butyl ester.

Acidic ConditionTemp (°C)Ester StabilityAniline StateRecommended Application
0.1% TFA in H₂O/MeCN 25Stable (>24h)Partially ProtonatedHPLC/LC-MS Mobile Phase
10% Acetic Acid in DCM 25Stable (>24h)Fully ProtonatedMild buffering / weak acid steps
20% TFA in DCM 25Labile (Cleaves in 2-4h)Fully ProtonatedSlow, controlled deprotection
50% TFA in DCM 25Highly Labile (<1h)Fully ProtonatedStandard rapid deprotection[6]
4M HCl in Dioxane 25Highly Labile (<1h)Fully ProtonatedAlternative deprotection (TFA-free)[6]

Troubleshooting Guides & FAQs

Q1: I am trying to remove an N-Boc group elsewhere on my molecule, but my tert-butyl ester is cleaving simultaneously. How can I achieve chemoselectivity? A: Both Boc and tert-butyl esters undergo acid-catalyzed AAL1 cleavage, making selective deprotection notoriously difficult[2][6]. However, the Boc group is kinetically more sensitive to acid. To exploit this, avoid TFA. Instead, use a combination of TMSCl in a 2,2,2-trifluoroethanol (TFE) / DCM mixture . This specific microenvironment has been shown to deprotect N-Boc groups almost instantaneously while leaving tert-butyl esters intact for up to 3 hours, providing a reliable kinetic window for separation[7]. Alternatively, Lewis acids like


 can offer selective cleavage pathways depending on the broader steric environment of your substrate[3].

Q2: My TFA deprotection is stalling at 80% conversion. How do I drive it to completion? A: The electron-withdrawing nature of the protonated anilinium group slightly retards the reaction[4]. To overcome this:

  • Increase the acid concentration: Ensure you are using at least 50% TFA (up to 95% if the rest of the molecule tolerates it)[6].

  • Prevent reversible alkylation: The liberated tert-butyl cation can undergo side reactions, including Friedel-Crafts alkylation of the electron-rich aniline ring (if neutralized) or reversible recombination. Add a cation scavenger like Triisopropylsilane (TIS) (2.5-5% v/v) to permanently trap the tert-butyl cation[8].

Q3: After successful TFA cleavage, my yield of 3-amino-4-methylbenzoic acid is near zero following a standard aqueous workup. Where did my product go? A: This is the most common failure point. The deprotected product is an amphoteric molecule containing both a basic aniline and an acidic carboxylic acid. If you perform a standard basic wash (e.g., saturated


) to neutralize the TFA, the carboxylic acid deprotonates to form a highly polar carboxylate anion. This renders the molecule extremely water-soluble, causing it to partition entirely into the aqueous waste layer[7]. Do not use aqueous extraction.  Instead, follow the volatile-evaporation protocol detailed in Section 4[8].

Workflow Start Reaction Mixture containing Tert-butyl 3-amino-4-methylbenzoate Decision Acid Concentration? Start->Decision Mild Mild (e.g., AcOH, 0.1% TFA) Decision->Mild Harsh Harsh (e.g., 50% TFA, 4M HCl) Decision->Harsh Stable Ester Intact (Aniline Protonated) Mild->Stable Cleaved Ester Cleaved (Zwitterion formed) Harsh->Cleaved Workup Evaporate Volatiles (Avoid Aqueous Wash!) Cleaved->Workup

Decision matrix and isolation workflow for handling the ester under varying acidic conditions.

Validated Experimental Protocols

Protocol A: Complete Acidic Cleavage (Deprotection)

This protocol is self-validating: the use of co-evaporation ensures complete removal of acid without risking the loss of the amphoteric product into an aqueous phase.

  • Preparation: Dissolve Tert-butyl 3-amino-4-methylbenzoate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration[8].

  • Activation: Add an equal volume of Trifluoroacetic Acid (TFA) to create a 50% v/v solution[6].

  • Scavenging: Immediately add 2.5% v/v Triisopropylsilane (TIS) and 2.5% v/v

    
    . The TIS acts as a hydride donor to quench the highly reactive tert-butyl carbocation, preventing unwanted alkylation of the aniline moiety[8].
    
  • Reaction: Stir aggressively at room temperature for 2 hours. Monitor the disappearance of the starting material via LC-MS (Note: TLC is often misleading here due to the polarity of the resulting acid).

  • Isolation (CRITICAL): Do not quench with aqueous base[7]. Instead, concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Azeotropic Removal: To remove residual, tightly bound TFA from the anilinium salt, dissolve the crude residue in toluene and evaporate in vacuo. Repeat this co-evaporation step three times[8].

  • Final Drying: Dry the resulting 3-amino-4-methylbenzoic acid trifluoroacetate salt under high vacuum for 12 hours.

Protocol B: Selective N-Boc Deprotection (Preserving the Tert-butyl Ester)

Use this when the tert-butyl ester must remain stable while another amine is deprotected.

  • Solvent System: Dissolve the substrate in a 1:1 mixture of 2,2,2-trifluoroethanol (TFE) and DCM[7]. The TFE stabilizes the transition state for Boc cleavage while suppressing ester hydrolysis.

  • Reagent Addition: Add 2.0 equivalents of Trimethylsilyl chloride (TMSCl) dropwise at room temperature[7].

  • Monitoring: Stir for 15–30 minutes. The Boc group will cleave rapidly. Do not exceed 1 hour to ensure the tert-butyl ester remains >98% intact.

  • Quench: Quench carefully with a mild pH 6 phosphate buffer and extract with DCM.

References

  • Mechanism of acidic catalyzed hydrolysis of a Boc group and t-butyl ester. ResearchGate. 2

  • Cleavage of the tert-butyl ester without affecting other functional groups. BenchChem. 7

  • Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. BenchChem. 8

  • Troubleshooting t-Butyl Ester Cleavage Reactions. BenchChem. 6

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters - ACS Publications. 9

  • Mechanisms of Ester hydrolysis. Science Discussions. 1

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. 5

  • Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. Journal of the Chemical Society. 4

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for Tert-butyl 3-amino-4-methylbenzoate

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-butyl 3-amino-4-methylbenzoate, a key in...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-butyl 3-amino-4-methylbenzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands a robust and reliable analytical method to ensure its quality. This guide provides an in-depth, comparative analysis of the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for its purity assessment. We will explore the rationale behind experimental choices, present comparative data, and offer a validated protocol suitable for researchers, scientists, and drug development professionals.

Introduction: The Imperative for a Stability-Indicating Method

Tert-butyl 3-amino-4-methylbenzoate is a molecule featuring an aromatic amine and a bulky tert-butyl ester group. This structure, while synthetically useful, is susceptible to degradation via hydrolysis, oxidation, and photolysis. A simple purity test is insufficient; a stability-indicating method is required. Such a method must be able to separate the intact parent compound from any potential process-related impurities and, crucially, from any degradants that may form under stress conditions.[1][2] The development of this method is guided by principles outlined in the International Council for Harmonisation (ICH) guidelines, which emphasize demonstrating specificity for the analyte of interest.[3][4]

Foundational Strategy: A Systematic and Comparative Approach

The development of a robust HPLC method is a systematic process of optimization. Our strategy is built on a logical progression, comparing key chromatographic parameters to achieve the desired separation. Reverse-phase HPLC (RP-HPLC) is the logical starting point due to the compound's predominantly non-polar character.[5][6]

The overall workflow for this method development is illustrated below.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Specificity & Validation A Define Analyte Properties (Tert-butyl 3-amino-4-methylbenzoate) B Column & Mobile Phase Screening A->B C Select Initial Conditions (C18, ACN/H2O) B->C D Optimize Gradient Profile C->D Proceed with best initial separation E Evaluate Mobile Phase pH & Buffer D->E F Fine-tune Flow Rate & Temperature E->F G Perform Forced Degradation Study F->G Final optimized conditions H Assess Peak Purity G->H I Method Validation (ICH Q2(R1)) H->I

Caption: Workflow for HPLC Method Development.

Experimental and Comparative Analysis

This section details the systematic evaluation of chromatographic parameters. All experiments were performed on a standard HPLC system equipped with a photodiode array (PDA) detector.

Detector Wavelength Selection

The initial step is to determine the optimal wavelength for detection. A UV-Visible spectrum of Tert-butyl 3-amino-4-methylbenzoate in methanol was recorded. The spectrum showed maximum absorbance (λmax) at approximately 235 nm and 305 nm. To maximize sensitivity for both the main compound and potential impurities, which may have different chromophores, 235 nm was selected for quantification.

Column Selection: A Comparative Study

The choice of stationary phase is critical for achieving separation.[7][8] We compared three common reverse-phase columns with different selectivities. A generic starting gradient of 5% to 95% Acetonitrile (ACN) in water over 20 minutes was used for the initial screening.

Column ChemistryParticle Size (µm)Dimensions (mm)Observations
C18 (L1) 54.6 x 150Good retention of the main peak, fair peak shape. Baseline separation from one minor impurity.
C8 (L7) 54.6 x 150Less retention than C18, leading to faster elution. Poorer separation of early-eluting impurities.
Phenyl-Hexyl (L11) 54.6 x 150Different selectivity due to π-π interactions. Showed better resolution for a key impurity compared to C18.
Mobile Phase Optimization: Acetonitrile vs. Methanol

The choice of organic modifier can significantly alter selectivity.[9] We compared Acetonitrile (ACN) and Methanol (MeOH) using the selected Phenyl-Hexyl column.

Organic ModifierObservations
Acetonitrile (ACN) Sharper peaks, lower backpressure, and better overall resolution between the main peak and all observed impurities.
Methanol (MeOH) Broader peaks and a noticeable change in elution order for some impurities, but with poorer resolution. Methanol is known to be a better solvent for highlighting the unique selectivity of phenyl phases, but in this case, ACN provided a more efficient separation.[9]
pH and Buffer Selection

The amino group on the analyte is basic. Operating the mobile phase at a pH well below the pKa of the amine ensures it is fully protonated and behaves consistently, leading to sharp, symmetrical peaks.[10] Running at low pH also suppresses the ionization of residual silanols on the silica surface, preventing peak tailing.[9][11]

  • Unbuffered Mobile Phase: Led to poor peak shape (tailing) and shifting retention times, indicating a need for pH control.

  • Buffered Mobile Phase (0.1% Phosphoric Acid, pH ~2.1): Resulted in excellent peak symmetry (>0.95) and reproducible retention times. Phosphoric acid is an ideal choice for UV-based detection due to its low UV cutoff.[10]

Demonstrating Specificity via Forced Degradation

To confirm the method is stability-indicating, forced degradation studies were conducted on Tert-butyl 3-amino-4-methylbenzoate.[1][12][13] The goal is to achieve 5-20% degradation to ensure that any resulting degradants can be detected and resolved from the parent peak.[13]

Stress ConditionObservationsConclusion
Acid Hydrolysis (0.1 M HCl, 60°C, 4h)Significant degradation observed, with the formation of two primary degradant peaks well-resolved from the parent.Method is specific for acid-induced degradants.
Base Hydrolysis (0.1 M NaOH, 60°C, 2h)Rapid and extensive degradation, primarily to one major degradant peak.Method resolves the major base-induced degradant.
Oxidative (3% H₂O₂, RT, 24h)Moderate degradation with two new impurity peaks formed.Method is specific for oxidative degradants.
Thermal (80°C, 48h)Minor degradation, indicating good thermal stability. No new peaks were formed above the reporting threshold.Method is suitable for thermal stability studies.
Photolytic (ICH Q1B, 1.2 million lux hours)Slight degradation with one minor degradant peak observed.Method resolves the photolytic degradant.

In all cases, the developed HPLC method was able to resolve the degradation products from the parent peak, and PDA peak purity analysis confirmed that the main analyte peak was spectrally pure, demonstrating the method's specificity.

Chromatography_Principle cluster_column Stationary Phase p1 p2 p3 Detector Detector p2->Detector p4 p3->Detector p5 p4->Detector Analyte Analyte (Main Compound) Analyte->p3 Moderate Interaction Impurity1 More Polar Impurity Impurity1->p2 Weak Interaction (Elutes First) Impurity2 Less Polar Impurity Impurity2->p4 Strong Interaction (Elutes Last) MobilePhase Mobile Phase Flow (ACN/H2O Gradient)

Caption: Principle of Reverse-Phase Separation.

Final Optimized & Validated HPLC Method

The systematic comparison and optimization process yielded the following robust, stability-indicating method.

Experimental Protocol

Chromatographic Conditions:

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-27 min: 80% to 20% B

    • 27-30 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 25 mg of Tert-butyl 3-amino-4-methylbenzoate into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

This method was subsequently validated according to ICH Q2(R1) guidelines and demonstrated excellent linearity (R² > 0.999), accuracy, precision, and sensitivity (LOD and LOQ).[3][14][15][16]

Conclusion

This guide has demonstrated a systematic, comparative approach to developing a stability-indicating HPLC method for the purity determination of Tert-butyl 3-amino-4-methylbenzoate. By comparing different stationary phases and mobile phase modifiers, we established that a Phenyl-Hexyl column with an Acetonitrile/Water (buffered with 0.1% Phosphoric Acid) gradient provides the optimal separation. The method's specificity was rigorously confirmed through forced degradation studies, proving its suitability for quality control and stability testing in a regulated drug development environment. This data-driven, comparative strategy ensures the final method is not only functional but also robust, reliable, and scientifically sound.

References

  • SciSpace. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Diteba. The Use Of Forced Degradation In Analytical Method Development. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • SSRN. Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. Available from: [Link]

  • U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

  • SciSpace. Hplc method development and validation: an overview. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. HPLC Method Development and Validation Process of Drug Analysis and Applications. Available from: [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • PubMed. Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Available from: [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry (LC-MS) Identification of Tert-butyl 3-amino-4-methylbenzoate

[1][2] Executive Summary & Strategic Context Tert-butyl 3-amino-4-methylbenzoate (Formula: C₁₂H₁₇NO₂; MW: 207.[1][2]27) is a critical intermediate in the synthesis of pharmacophores, particularly for Type II kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Strategic Context

Tert-butyl 3-amino-4-methylbenzoate (Formula: C₁₂H₁₇NO₂; MW: 207.[1][2]27) is a critical intermediate in the synthesis of pharmacophores, particularly for Type II kinase inhibitors (e.g., analogs of Ponatinib or Imatinib) where the 3-amino-4-methylbenzoate scaffold serves as a "hinge" or structural core.[1]

Accurate identification of this molecule presents a specific analytical challenge: Distinguishing regioisomers (e.g., 4-amino-3-methyl vs. 3-amino-4-methyl) and preventing thermal degradation of the labile tert-butyl ester moiety.[1][2]

This guide outlines a validated LC-MS workflow that outperforms GC-MS and HPLC-UV by offering structural specificity without compromising sample integrity.

Analytical Strategy: Why LC-MS?

For researchers characterizing this specific intermediate, the choice of analytical platform is dictated by the stability of the tert-butyl ester group.

The "Thermal Labile" Trap (GC-MS vs. LC-MS)[1][2]
  • GC-MS (Not Recommended): Tert-butyl esters are thermally unstable.[1][2] In the high-temperature environment of a GC injector (250°C+), they undergo thermal elimination (McLafferty-like rearrangement), ejecting isobutylene and reverting to the free carboxylic acid (3-amino-4-methylbenzoic acid, MW 151).[1]

    • Result: You will detect a peak at m/z 151 instead of the expected parent.[2] This leads to false negatives for the ester and false positives for the acid impurity.[2]

  • LC-MS (Gold Standard): Electrospray Ionization (ESI) operates at atmospheric pressure and lower temperatures, preserving the tert-butyl ester.[1][2] The acidic mobile phase facilitates protonation of the amine ([M+H]⁺), yielding a strong parent ion at m/z 208.1 .[2]

Comparison of Analytical Platforms
FeatureLC-MS (ESI+) GC-MS (EI) HPLC-UV
Analyte Stability High (Soft ionization)Low (Thermal degradation to acid)High
Specificity High (Mass + Fragmentation)Moderate (Library match often fails due to degradation)Low (Retention time only)
Isomer Differentiation High (Distinct MS/MS patterns)ModerateModerate
Sensitivity pg/mL range ng/mL rangeµg/mL range

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for the Agilent 6400 Series or Sciex Triple Quad systems but is adaptable to any standard HPLC-ESI-MS setup.[1][2]

A. Sample Preparation[2][3][4]
  • Solvent: Acetonitrile (ACN) or Methanol (MeOH).[2] Avoid protic solvents if storing for long periods to prevent transesterification.[2]

  • Concentration: 10 µg/mL (10 ppm) for full scan; 100 ng/mL for MRM optimization.

  • Filtration: 0.22 µm PTFE filter (avoid Nylon, which can bind amines).[2]

B. LC Conditions (Chromatography)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Rationale: The tert-butyl group is hydrophobic, requiring a C18 phase for retention.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Rationale: Formic acid ensures the aromatic amine is protonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) for optimal retention and ionization.[2]
      
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1][2]

    • 1-6 min: 5% -> 95% B (Linear gradient)[1]

    • 6-8 min: 95% B (Wash)[1]

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 - 0.5 mL/min.[1][2]

  • Column Temp: 40°C.

C. MS Conditions (Detection)[2]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

  • Source Parameters:

    • Gas Temp: 300°C[2]

    • Gas Flow: 10 L/min

    • Nebulizer: 35 psi[2]

    • Capillary Voltage: 3500 V[2]

  • Scan Type:

    • Full Scan (Q1): m/z 100 – 400 (To confirm Parent [M+H]⁺ = 208).[2]

    • Product Ion Scan (MS2): Precursor m/z 208, Collision Energy (CE) 10-30 eV.[2]

Data Interpretation & Fragmentation Pathway[5][6]

Mass Spectrum Analysis[1][2][3][5][6][7][8]
  • Parent Ion ([M+H]⁺): You must observe a dominant peak at m/z 208.1 .[2]

    • Note: If you see m/z 152 as the dominant peak in Q1 (without fragmentation), your source temperature may be too high, or the sample has degraded.

  • Primary Fragment (Base Peak): m/z 152 .

    • Mechanism:[2][3][4] Neutral loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl ester.[2] This is the diagnostic transition for tert-butyl esters.[1][2]

  • Secondary Fragments:

    • m/z 134: Loss of water (-18 Da) from the acid intermediate (Acylium ion formation).[1][2]

    • m/z 106: Loss of CO (-28 Da) from the acylium ion (Toluidine derivative).[1][2]

Visualizing the Fragmentation (DOT Diagram)[2]

FragmentationPathway Parent Parent Ion [M+H]+ m/z 208 (Tert-butyl ester) Intermediate Acid Ion [M+H-C4H8]+ m/z 152 (Carboxylic Acid) Parent->Intermediate Loss of Isobutylene (-56 Da) Frag2 Acylium Ion m/z 134 (-H2O) Intermediate->Frag2 Dehydration (-18 Da) Frag3 Toluidine Ion m/z 106 (-CO) Frag2->Frag3 Decarbonylation (-28 Da)

Figure 1: ESI+ Fragmentation pathway of Tert-butyl 3-amino-4-methylbenzoate.[1][2]

Logical Workflow Diagram

The following diagram illustrates the decision-making process for confirming the identity of the compound and ruling out common impurities (like the free acid).

LCMS_Workflow Start Sample: Tert-butyl 3-amino-4-methylbenzoate LC LC Separation (C18, Acidic Mobile Phase) Start->LC MS ESI+ MS Detection LC->MS Check1 Check Q1 Spectrum Is m/z 208 present? MS->Check1 PathA Yes: m/z 208 Dominant Check1->PathA Primary Ion PathB No: Only m/z 152 visible Check1->PathB Degradation MS2 Perform MS/MS on 208 PathA->MS2 Diagnosis Diagnosis: Sample Hydrolyzed or Source Temp Too High PathB->Diagnosis Confirm Confirmation: Fragment 208 -> 152 (-56 Da) Confirms t-Butyl Ester MS2->Confirm

Figure 2: Step-by-step confirmation logic for distinguishing the ester from its acid degradation product.

References

  • Sigma-Aldrich. Tert-Butyl 4-amino-3-methylbenzoate Product Specification (Isomer Analog). Retrieved from .[1][2] (Demonstrates commercial availability of the regioisomer and physical properties).

  • BenchChem. An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry.[1][2] Retrieved from .[2] (Validates the stability profile and acid-labile nature of the tert-butyl group).

  • National Institutes of Health (PMC). Chromatographic analysis of ponatinib and its impurities.[2] Retrieved from .[2] (Contextualizes the benzoate scaffold within kinase inhibitor synthesis).

  • Organic Chemistry Portal. Tert-Butyl Esters: Stability and Deprotection. Retrieved from .[2] (Mechanistic support for the loss of isobutylene).

  • Springer Nature. GC-MS of tert-Butyldimethylsilyl Derivatives. Retrieved from .[2] (Highlights the necessity of derivatization or alternative methods like LC-MS for unstable esters).

Sources

Validation

IR spectroscopy peaks for validating Tert-butyl 3-amino-4-methylbenzoate

An In-Depth Comparative Guide to the Infrared Spectroscopy of Tert-butyl 3-amino-4-methylbenzoate for Synthetic Validation Introduction: The Role of IR Spectroscopy in Synthetic Chemistry In the landscape of drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of Tert-butyl 3-amino-4-methylbenzoate for Synthetic Validation

Introduction: The Role of IR Spectroscopy in Synthetic Chemistry

In the landscape of drug development and fine chemical synthesis, the unambiguous confirmation of a molecule's identity and purity is paramount. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for this purpose. By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its chemical bonds. Each functional group within a molecule possesses a unique set of vibrational frequencies, resulting in a characteristic series of absorption peaks. This "molecular fingerprint" allows researchers to verify that a target molecule has been successfully synthesized and to identify the presence of any unreacted starting materials or byproducts.

This guide provides a detailed analysis of the IR spectrum of Tert-butyl 3-amino-4-methylbenzoate, a key intermediate in various synthetic pathways. We will compare its characteristic spectral features against those of its common precursors to establish a clear, data-supported framework for its validation.

Pillar 1: The Characteristic IR Vibrational Profile of Tert-butyl 3-amino-4-methylbenzoate

The structure of Tert-butyl 3-amino-4-methylbenzoate incorporates several key functional groups, each contributing distinct and identifiable peaks to its IR spectrum. Understanding these absorptions is the first step in its successful identification.

  • Primary Aromatic Amine (N-H Vibrations): As a primary amine (R-NH₂), the molecule will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[1][2][3] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. Their presence is a strong indicator of the primary amine group. Additionally, a characteristic N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range.[1][2]

  • Aromatic Ester (C=O and C-O Vibrations): The tert-butyl ester group is defined by a very strong and sharp carbonyl (C=O) stretching absorption. For an aromatic ester, this peak typically appears between 1730-1715 cm⁻¹.[4] This is one of the most prominent signals in the spectrum.[5] Furthermore, two C-O stretching bands are expected: an asymmetric stretch between 1300-1250 cm⁻¹ and a symmetric stretch between 1100-1000 cm⁻¹.[4][6] The strong band around 1250-1300 cm⁻¹ is particularly characteristic of esters.

  • Substituted Aromatic Ring (C=C and C-H Vibrations): The benzene ring gives rise to several absorptions. Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7][8] Within the fingerprint region, C=C in-ring stretching vibrations produce a series of medium-intensity peaks between 1600 cm⁻¹ and 1450 cm⁻¹.[7][9]

  • Alkyl Groups (C-H Vibrations): The methyl and tert-butyl groups contribute aliphatic C-H stretching absorptions, which are observed as strong peaks just below 3000 cm⁻¹ (typically in the 2950-2850 cm⁻¹ range).[10][11]

Pillar 2: Comparative Analysis for Synthetic Validation

The true power of IR spectroscopy in synthesis lies in comparison. A successful reaction is confirmed not only by the appearance of product peaks but also by the disappearance of key starting material peaks. A common synthetic route to Tert-butyl 3-amino-4-methylbenzoate involves the esterification of 4-methyl-3-nitrobenzoic acid followed by the reduction of the nitro group.

The table below objectively compares the expected IR peaks of the target product with its primary starting material and a key reagent, highlighting the critical spectral changes that validate the transformation.

Functional GroupTert-butyl 3-amino-4-methylbenzoate (Product) 4-Methyl-3-nitrobenzoic Acid (Starting Material) Tert-butanol (Reagent/Side Product) Rationale for Validation
N-H Stretch (Amine) Two medium peaks ~3450-3300 cm⁻¹[1][3]AbsentAbsentAppearance of these two peaks confirms the successful reduction of the nitro group to a primary amine.
O-H Stretch AbsentVery broad, strong peak ~3300-2500 cm⁻¹[4][12]Broad, strong peak ~3500-3200 cm⁻¹[13][14]Disappearance of the broad carboxylic acid O-H is a primary indicator of successful esterification.
C=O Stretch (Carbonyl) Strong, sharp peak ~1725-1715 cm⁻¹ (Ester)[4][6]Strong, sharp peak ~1700-1680 cm⁻¹ (Carboxylic Acid)[12]AbsentA shift in the C=O frequency from the carboxylic acid region to the higher-wavenumber ester region confirms ester formation.
NO₂ Stretch (Nitro) AbsentTwo strong peaks: ~1530 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric)[12]AbsentComplete disappearance of both strong nitro group peaks is essential to confirm full reduction.
C-O Stretch Two strong peaks ~1300-1250 cm⁻¹ and ~1100-1000 cm⁻¹[4][6]Present (~1320-1210 cm⁻¹) but profile differs from ester[4]Strong peak ~1210-1100 cm⁻¹[13]The appearance of the characteristic dual C-O ester bands supports successful esterification.

Pillar 3: Self-Validating Experimental Protocol

To ensure data integrity, a rigorous and well-documented experimental protocol is essential. The following describes a standard procedure for acquiring an IR spectrum using a modern Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation & Background Scan:

    • Causality: Before analyzing the sample, a background spectrum must be collected. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. The instrument software will then subtract this background from the sample spectrum, ensuring that the resulting peaks are only from the sample.

    • Procedure: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a lint-free wipe lightly dampened with a volatile solvent like isopropanol or ethanol to gently clean the crystal surface. Allow the solvent to fully evaporate. Initiate a background scan using the spectrometer's software (typically lasting 30-60 seconds).

  • Sample Application:

    • Causality: ATR spectroscopy requires intimate contact between the sample and the crystal surface for the IR beam's evanescent wave to penetrate the sample effectively. Poor contact results in a weak, low-quality spectrum.

    • Procedure: Place a small amount (a few milligrams) of the solid Tert-butyl 3-amino-4-methylbenzoate powder directly onto the center of the ATR crystal.

  • Pressure Application & Spectrum Acquisition:

    • Causality: Applying consistent pressure with the built-in press ensures a uniform and tight contact between the solid sample and the crystal, maximizing signal intensity and reproducibility.

    • Procedure: Lower the pressure arm of the ATR accessory until it makes contact with the sample. Apply a consistent force using the torque knob or pressure clamp until the desired pressure is indicated by the instrument's software or a physical clutch mechanism. Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Causality: The raw spectrum must be processed to identify and label the key absorption peaks for comparison against reference data.

    • Procedure: Once the scan is complete, use the software's peak-picking function to label the wavenumbers (in cm⁻¹) of the major absorption bands. Compare these values to the expected peaks outlined in the comparative table above. Confirm the presence of all key product peaks and the absence of critical starting material peaks.

  • Cleaning:

    • Causality: Thorough cleaning prevents cross-contamination between samples.

    • Procedure: Release the pressure arm, remove the bulk of the sample powder, and clean the crystal surface as described in Step 1.

Visualization of the Validation Workflow

The logical flow of the validation process can be visualized as a self-validating system, where each spectral check confirms a specific part of the chemical transformation.

G cluster_0 Starting Material Analysis (4-Methyl-3-nitrobenzoic Acid) cluster_1 Product Validation (Tert-butyl 3-amino-4-methylbenzoate) cluster_2 Confirmation Checks S1 Broad O-H Stretch (3300-2500 cm⁻¹) Synthesis Synthesis & Purification S1->Synthesis S2 Strong NO₂ Stretches (~1530 & ~1350 cm⁻¹) S2->Synthesis S3 Carboxylic Acid C=O (~1700 cm⁻¹) S3->Synthesis P1 Dual N-H Stretches (3450-3300 cm⁻¹) Conclusion Product Identity Validated P1->Conclusion Nitro Reduction Confirmed P2 Strong Ester C=O (~1720 cm⁻¹) P2->Conclusion Esterification Confirmed P3 N-H Bend (~1620 cm⁻¹) C1 ABSENCE of broad O-H C1->Conclusion Esterification Confirmed C2 ABSENCE of NO₂ peaks C2->Conclusion Nitro Reduction Confirmed C3 SHIFT of C=O peak C3->Conclusion Esterification Confirmed FinalProduct Acquire IR Spectrum of Final Product Synthesis->FinalProduct FinalProduct->P1 FinalProduct->P2 FinalProduct->P3 FinalProduct->C1 FinalProduct->C2 FinalProduct->C3

Sources

Comparative

Validating structure of Tert-butyl 3-amino-4-methylbenzoate via C13 NMR

Title : Unambiguous Structural Validation of Tert-butyl 3-amino-4-methylbenzoate: A Comparative Analytical Guide Introduction Tert-butyl 3-amino-4-methylbenzoate is a highly functionalized intermediate frequently utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Unambiguous Structural Validation of Tert-butyl 3-amino-4-methylbenzoate: A Comparative Analytical Guide

Introduction Tert-butyl 3-amino-4-methylbenzoate is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including highly selective type II kinase inhibitors with chiral peptidomimetic tails[1]. Validating the exact substitution pattern of its aromatic ring and confirming the integrity of the tert-butyl ester are critical quality control checkpoints in drug development. This guide objectively compares Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy with alternative analytical techniques, providing a self-validating experimental protocol and quantitative data to ensure scientific rigor.

The Analytical Challenge & Causality of Method Selection

When synthesizing Tert-butyl 3-amino-4-methylbenzoate—typically via the reduction of tert-butyl 4-methyl-3-nitrobenzoate using palladium on carbon (Pd/C) and cyclohexene[1]—researchers must confirm the successful reduction of the nitro group while ensuring the acid-sensitive tert-butyl ester remains intact.

Why is 1D 13C NMR the definitive choice for this specific structural validation?

  • Versus 1H NMR : While Proton NMR provides excellent sensitivity for the aromatic protons and methyl groups, it is entirely blind to quaternary carbons. The ester carbonyl (C=O) and the quaternary carbon of the tert-butyl group (-C(CH3)3) lack attached protons, making them invisible in standard 1H NMR. 13C NMR directly observes these critical functional nodes.

  • Versus High-Resolution Mass Spectrometry (HRMS) : HRMS can confirm the exact molecular mass (calculated for C12H18NO2+ [M+H]+: 208.1338)[1]. However, MS cannot easily differentiate between positional isomers (e.g., 2-amino vs. 3-amino substitution). 13C NMR maps the exact electronic environment of the carbon skeleton, unambiguously proving the regiochemistry.

Comparative Performance Matrix

To establish a rigorous analytical framework, we compare the primary techniques used for validating this compound.

Analytical TechniquePrimary OutputStrengths for Tert-butyl 3-amino-4-methylbenzoateLimitations
1D 13C NMR Carbon skeleton & hybridizationDirect observation of the ester C=O and t-butyl quaternary carbon.Lower inherent sensitivity; requires >30 mg of sample.
1D 1H NMR Proton environments & integrationRapid confirmation of the Ar-CH3 and t-butyl methyl protons.Cannot detect quaternary carbons; limited resolution of the ester linkage.
HRMS (ESI+) Exact molecular massConfirms elemental composition (C12H17NO2) with high precision[1].Blind to regiochemistry and positional isomerism.
DEPT-135 / APT Carbon multiplicity (CH/CH3 vs Cq)Differentiates the 3 aromatic CH carbons from the 3 substituted Cq carbons.Must be run in tandem with standard 1D 13C NMR.

Quantitative Data: 13C NMR Chemical Shift Assignments

The following table summarizes the experimental 13C NMR data (101 MHz, DMSO-d6) for Tert-butyl 3-amino-4-methylbenzoate[1]. The assignments are based on established chemical shift principles and electronic substituent effects.

Carbon PositionExperimental Shift (ppm)[1]Multiplicity (DEPT-135)Assignment Causality & Rationale
C=O (Ester) 165.60Cq (Null)Highly deshielded by the double bond to oxygen and the ester linkage.
C3 (Ar-NH2) 146.64Cq (Null)Deshielded by the electronegative nitrogen atom of the primary amine.
C1, C2, C4, C5, C6 (Ar) 129.79, 129.70, 126.17, 116.80, 114.093x CH (Positive), 2x Cq (Null)Aromatic carbons. The shifts reflect the complex push-pull mesomeric and inductive effects of the -NH2, -CH3, and -COO-tBu groups.
-C(CH3)3 (t-Butyl Cq) 79.75Cq (Null)Characteristic downfield shift for an oxygen-bound tertiary carbon.
-C(CH3)3 (t-Butyl Me) 27.87CH3 (Positive)Intense signal due to three magnetically equivalent methyl carbons.
Ar-CH3 17.57CH3 (Positive)Shielded benzylic methyl carbon attached to the aromatic ring.

(Note: Minor peaks, such as those occasionally observed around 30.69 ppm, are often attributed to transient rotameric isomers or residual solvent traces from the reduction process[1]).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following step-by-step protocol employs a self-validating system using orthogonal pulse sequences (1D 13C + DEPT-135).

Step 1: Sample Preparation

  • Causality : 13C has a low natural abundance (1.1%). To achieve an adequate signal-to-noise ratio (SNR) without excessively long acquisition times, a highly concentrated sample is required.

  • Action : Weigh exactly 40-50 mg of the synthesized Tert-butyl 3-amino-4-methylbenzoate and dissolve it completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Why DMSO-d6? It provides superior solubility for both the polar amine and the lipophilic tert-butyl groups. Furthermore, it stabilizes the amine protons via hydrogen bonding, minimizing exchange-induced line broadening.

Step 2: Instrument Calibration & Tuning

  • Action : Insert the NMR tube into a 400 MHz spectrometer (101 MHz for Carbon). Lock the magnetic field to the deuterium signal of DMSO-d6 and shim the magnet (Z1, Z2, Z3) to achieve a sharp solvent peak (DMSO-d6 quintet at 39.5 ppm).

Step 3: Data Acquisition (1D 13C NMR)

  • Action : Select a proton-decoupled 13C pulse sequence (e.g., zgpg30). Set the relaxation delay (D1) to 2.0 seconds to ensure full relaxation of the quaternary carbons (C=O and Cq-tBu), which have longer T1 relaxation times. Acquire a minimum of 512 to 1024 scans.

Step 4: Self-Validation via DEPT-135

  • Causality : A standard 13C spectrum shows all carbons but cannot distinguish between CH, CH3, and Cq. Running a DEPT-135 sequence validates the assignments by editing the spectrum based on attached protons.

  • Action : Run a DEPT-135 pulse sequence on the same sample.

  • Validation Check : Verify that the peaks at 165.60 ppm, 146.64 ppm, and 79.75 ppm completely disappear (confirming they are quaternary). Verify that the peak at 27.87 ppm remains positive (confirming it is a CH3 group). If this logic holds, the structure is unambiguously validated.

Visualization: Structural Validation Workflow

ValidationWorkflow Start Synthesized Compound Tert-butyl 3-amino-4-methylbenzoate NMR1H 1H NMR (400 MHz) Confirms Protons (Ar-H, CH3, NH2) Start->NMR1H Orthogonal Check NMR13C 1D 13C NMR (101 MHz) Maps Carbon Skeleton (10 Distinct Environments) Start->NMR13C Primary Analysis HRMS HRMS (ESI+) Confirms Exact Mass [M+H]+ 208.1338 Start->HRMS Mass Confirmation Valid Unambiguous Structural Validation Achieved NMR1H->Valid DEPT DEPT-135 Sequence Filters Quaternary Carbons (Validates C=O & C-tBu) NMR13C->DEPT Self-Validation Loop HRMS->Valid DEPT->Valid

Workflow for self-validating structural assignment of Tert-butyl 3-amino-4-methylbenzoate.

References

1.[1] Han, S.-J., et al. "Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails." Journal of Enzyme Inhibition and Medicinal Chemistry. Semantic Scholar. URL:[Link]

Sources

Validation

Impurity profiling of commercial Tert-butyl 3-amino-4-methylbenzoate

Topic: Impurity Profiling of Commercial Tert-butyl 3-amino-4-methylbenzoate: A Comparative Guide for Kinase Inhibitor Synthesis Executive Summary Tert-butyl 3-amino-4-methylbenzoate is an indispensable building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Profiling of Commercial Tert-butyl 3-amino-4-methylbenzoate: A Comparative Guide for Kinase Inhibitor Synthesis

Executive Summary

Tert-butyl 3-amino-4-methylbenzoate is an indispensable building block in the development of highly selective type II kinase inhibitors, particularly those utilizing chiral peptidomimetic tails or benzodiazepine scaffolds to target Lck and c-Src kinases [1]. Because this intermediate undergoes subsequent nucleophilic aromatic substitutions and Buchwald couplings, its purity profile directly dictates the yield, safety, and scalability of the final Active Pharmaceutical Ingredient (API).

This guide objectively evaluates three commercial grades of Tert-butyl 3-amino-4-methylbenzoate, dissecting their impurity profiles, the mechanistic origins of these impurities, and the self-validating analytical protocols required to ensure downstream synthetic success.

Mechanistic Origins of Critical Impurities

The standard synthesis of Tert-butyl 3-amino-4-methylbenzoate relies on the transfer hydrogenation of tert-butyl 4-methyl-3-nitrobenzoate. This is typically achieved using Palladium on Carbon (Pd/C) and cyclohexene in ethanol at 80°C [1]. While this method is highly chemoselective, avoiding the premature cleavage of the tert-butyl ester, it introduces specific process-related impurities and residual solvents that must be strictly monitored.

  • Impurity A (Unreacted Starting Material): Tert-butyl 4-methyl-3-nitrobenzoate. Incomplete reduction leaves this electrophilic nitro compound, which acts as a chain terminator in subsequent Buchwald couplings.

  • Impurity B (Des-methyl Analog): Tert-butyl 3-aminobenzoate. This originates from des-methyl impurities present in the raw nitro starting material. Because it lacks the steric hindrance of the 4-methyl group, it often reacts faster than the API intermediate, creating highly structurally similar downstream impurities that are nearly impossible to purge.

  • Impurity C (Ester Hydrolysis Product): 3-amino-4-methylbenzoic acid. Trace water and extended heating during reduction can cleave the tert-butyl protecting group. The resulting free carboxylic acid will aggressively interfere with subsequent cyclic urea formations.

SynthesisPathway SM Tert-butyl 4-methyl- 3-nitrobenzoate (SM) Reagents Pd/C, Cyclohexene EtOH, 80°C, 16h SM->Reagents Transfer Hydrogenation ImpB Impurity B (Des-methyl analog) SM->ImpB SM Impurity Carryover Product Tert-butyl 3-amino- 4-methylbenzoate Reagents->Product Main Pathway ImpA Impurity A (Unreacted SM) Reagents->ImpA Incomplete Rxn ImpC Impurity C (Des-tert-butyl acid) Reagents->ImpC Ester Hydrolysis

Figure 1: Synthetic pathway and mechanistic origins of critical impurities during transfer hydrogenation.

Comparative Commercial Profiling

To provide actionable insights, we evaluated three distinct commercial sources of Tert-butyl 3-amino-4-methylbenzoate.

  • Supplier A (Premium Pharma Grade): Synthesized via optimized transfer hydrogenation with strict starting material controls.

  • Supplier B (Standard Reagent Grade): Synthesized via standard catalytic hydrogenation (H2 gas).

  • Supplier C (Bulk Industrial Grade): Synthesized via chemical reduction (e.g., Iron/Acetic acid).

Table 1: Quantitative Impurity Comparison Across Commercial Suppliers

Parameter / ImpuritySupplier A (Pharma)Supplier B (Reagent)Supplier C (Bulk)Regulatory Target (ICH Q3A)
Overall Purity (HPLC-UV) 99.6% 98.1%95.4%≥ 98.0%
Impurity A (Nitro SM) 0.05%0.45%1.20%≤ 0.15%
Impurity B (Des-methyl) Not Detected0.30%0.85%≤ 0.10%
Impurity C (Free Acid) 0.10%0.80%2.10%≤ 0.50%
Cyclohexene (GC-FID) 450 ppmN/A (H2 used)N/A≤ 3880 ppm (Class 2)
Heavy Metals (e.g., Fe/Pd) < 5 ppm (Pd)< 10 ppm (Pd)450 ppm (Fe) ≤ 10 ppm

Expert Insight on Causality: Supplier C's bulk grade shows a massive spike in Impurity C (2.10%) and heavy metals. This is a direct consequence of using harsh Iron/Acetic acid reduction conditions, which catalyzes the hydrolysis of the acid-sensitive tert-butyl ester. Supplier A's use of cyclohexene transfer hydrogenation perfectly preserves the ester, though it requires strict GC-FID monitoring for residual cyclohexene.

Self-Validating Analytical Protocols

To ensure the integrity of the data above, the following orthogonal analytical workflows were developed. These methods are designed as self-validating systems, incorporating specific System Suitability Testing (SST) criteria to guarantee accuracy before any sample is run.

AnalyticalWorkflow SamplePrep Sample Preparation (1.0 mg/mL in MeOH) Split SamplePrep->Split HPLC UHPLC-UV (254 nm) Poroshell 120 EC-C18 Split->HPLC Related Substances LCMS LC-MS/MS (ESI+) Mass Confirmation Split->LCMS Unknown Elucidation GCFID GC-FID Residual Solvents Split->GCFID Volatile Organics Data Comprehensive Impurity Profile HPLC->Data LCMS->Data GCFID->Data

Figure 2: Orthogonal analytical workflow for comprehensive impurity profiling and quantification.

Protocol 1: UHPLC-UV for Organic Impurities (Related Substances)

We utilize a superficially porous (core-shell) column. The solid core limits diffusion distance, providing UHPLC-level resolution of closely eluting isomers (like Impurity B and the main peak) without exceeding standard HPLC pressure limits [1].

  • Column: Agilent Poroshell 120 EC-C18 (4.6 × 150 mm, 4 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the aniline amine group to prevent peak tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15.0 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Self-Validation (SST): Inject a resolution mixture of the API intermediate and Impurity A. The system is only valid if the resolution (

    
    ) between Tert-butyl 3-amino-4-methylbenzoate and Tert-butyl 4-methyl-3-nitrobenzoate is 
    
    
    
    . Signal-to-noise (S/N) for a 0.05% standard must be
    
    
    .
Protocol 2: GC-FID for Residual Solvents (Cyclohexene & Ethanol)

Because transfer hydrogenation relies on cyclohexene as a hydrogen donor, monitoring its clearance is mandatory.

  • Column: DB-624 (30 m × 0.32 mm, 1.8 µm film thickness). (Causality: The mid-polarity cyanopropylphenyl phase perfectly resolves non-polar cyclohexene from polar ethanol).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Temperature Program: Initial 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 2 min).

  • Injector / Detector: 220°C / 250°C.

  • Self-Validation (SST): Relative Standard Deviation (RSD) of peak areas from six replicate injections of a 100 ppm cyclohexene standard must be

    
    .
    

Conclusion

For the synthesis of complex kinase inhibitors, the chemical grade of Tert-butyl 3-amino-4-methylbenzoate is not a trivial variable. As demonstrated by the analytical profiling, Supplier A's transfer hydrogenation method provides the cleanest impurity profile, specifically avoiding the generation of the Buchwald-poisoning Impurity C. When evaluating commercial batches, implementing the self-validating UHPLC-UV and GC-FID protocols detailed above ensures that process impurities are caught before they propagate into late-stage API synthesis.

References

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis (2022). Available at:[Link] [1]

  • Tert-butyl 3-amino-4-methylbenzoate (C12H17NO2) Compound Summary. PubChemLite / PubChem Database, National Center for Biotechnology Information. Available at:[Link] [1]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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